SGC0946

Catalog No.
S543086
CAS No.
1561178-17-3
M.F
C28H40BrN7O4
M. Wt
618.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SGC0946

CAS Number

1561178-17-3

Product Name

SGC0946

IUPAC Name

1-[3-[[(2R,3S,4R,5R)-5-(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea

Molecular Formula

C28H40BrN7O4

Molecular Weight

618.6 g/mol

InChI

InChI=1S/C28H40BrN7O4/c1-16(2)35(12-6-11-31-27(39)34-18-9-7-17(8-10-18)28(3,4)5)14-20-22(37)23(38)26(40-20)36-13-19(29)21-24(30)32-15-33-25(21)36/h7-10,13,15-16,20,22-23,26,37-38H,6,11-12,14H2,1-5H3,(H2,30,32,33)(H2,31,34,39)/t20-,22-,23-,26-/m1/s1

InChI Key

IQCKJUKAQJINMK-HUBRGWSESA-N

SMILES

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=C(C4=C(N=CN=C43)N)Br)O)O

solubility

Soluble in DMSO, not in water

Synonyms

SGC-0946; SGC 0946; SGC0946.

Canonical SMILES

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=C(C4=C(N=CN=C43)N)Br)O)O

Isomeric SMILES

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C4=C(N=CN=C43)N)Br)O)O

The exact mass of the compound 1-(3-((((2R,3S,4R,5R)-5-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea is 617.23252 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

what is SGC0946 chemical probe

Author: Smolecule Technical Support Team. Date: February 2026

Core Profile of SGC0946

Attribute Description
Primary Target DOT1L (Disruptor Of Telomeric silencing 1-Like) [1] [2]
Target Function Histone H3 Lysine 79 (H3K79) methyltransferase [1] [3]
Mechanism of Action Potent and selective inhibition of DOT1L methyltransferase activity [1] [2] [4]
Primary Applications Used as a research tool to investigate the biological roles of DOT1L and H3K79 methylation in cancer (e.g., leukemia, ovarian cancer) and neurodegenerative disease models [1] [5] [6]

Biochemical and Cellular Activity Data

Parameter Value Context / Assay Details
Enzyme IC50 0.3 nM [1] [2] [4] Radioactive enzyme assay (cell-free) [1]

| Cellular IC50 (Reduction of H3K79me2) | 2.6 nM (in A431 cells) [1] [2] 8.8 nM (in MCF10A cells) [1] [2] | 4-day treatment [1] | | Selectivity | >100-fold selective for DOT1L over other histone methyltransferases (HMTs) [1] [2] | Tested against a panel of 12 protein methyltransferases (PMTs) and DNMT1 [2] |

Key Experimental Findings and Applications

This compound has been utilized in various research contexts to elucidate the function of DOT1L:

  • Cancer Research: In models of MLL-rearranged leukemia, this compound potently and selectively kills cells containing the MLL translocation [1] [2]. It reduces the H3K79me2 mark and inhibits the expression of key leukemia-driving genes like HOXA9 and MEIS1 [4]. In ovarian cancer research, this compound was shown to suppress cell proliferation by inducing G1 cell cycle arrest, and it significantly inhibited tumor progression in a mouse orthotopic xenograft model [2] [4] [3].
  • Neurological Research: In a screen for factors promoting dopaminergic neuron survival, this compound was identified as a hit that increased the formation, maintenance, and/or survival of these neurons derived from human pluripotent stem cells [5] [6]. This suggests that DOT1L inhibition could be a relevant pathway for research in Parkinson's disease [6].

Practical Experimental Guidelines

For researchers using this compound in a laboratory setting, the following information is critical:

| Parameter | Recommendation / Details | | :--- | :--- | | Molecular Weight | 618.57 (Free base) [2] [7] [4] | 653.2 (Hydrochloride salt) [1] | | Solubility | 100 mg/mL in DMSO (approx. 161.66 mM) [2] | | Storage | Stable as a solid in the dark at -20°C [1] [7] | | In Vivo Formulation | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH2O [2] [4] |

Mechanism of Action and Signaling Pathways

The diagram below illustrates the core mechanism of this compound and its downstream effects in a cancer context, synthesizing information from multiple studies [1] [8] [4]:

G cluster_normal Normal DOT1L Function cluster_mutant In MLL-Rearranged Leukemia cluster_solid_tumor In Solid Tumors (e.g., Ovarian Cancer) This compound This compound DOT1L DOT1L This compound->DOT1L Inhibits H3K79me2 H3K79me2 Mark DOT1L->H3K79me2 Catalyzes TargetGenes Target Gene Expression (e.g., HOXA9, MEIS1, CDK6, CCND3) H3K79me2->TargetGenes Promotes CDK6_CCND3 CDK6, CCND3 Expression H3K79me2->CDK6_CCND3 Regulates AberrantExpression Aberrant Gene Expression & Leukemogenesis MLLFusion MLL Fusion Protein MLLFusion->DOT1L Recruits CellCycle Uncontrolled Cell Cycle & Tumor Growth CDK6_CCND3->CellCycle Drives

This compound inhibits DOT1L, reducing H3K79me2 and its downstream oncogenic effects.

Important Research Considerations

  • Use a Negative Control: The this compound probe is best used alongside its inactive analog, SGC0649, to help confirm that observed biological effects are due to DOT1L inhibition and not off-target activity [7].
  • Cellular Context Matters: The effects of this compound are highly dependent on the cellular context. For instance, its ability to kill cancer cells is particularly potent in cells with MLL translocations [1], and its effect on neuron survival highlights its potential in non-oncological research [6].

References

SGC0946 DOT1L histone methyltransferase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

SGC0946 at a Glance

The table below summarizes the core characteristics of this compound.

Property Description
Target DOT1L (Histone Lysine Methyltransferase) [1] [2]
Primary Mechanism Potent, selective, SAM-competitive inhibitor [1] [2]
Biochemical IC₅₀ 0.3 nM (cell-free assay) [1] [3]
Cellular IC₅₀ 2.6 nM (in A431 cells, reduction of H3K79me2) & 8.8 nM (in MCF10A cells) [1] [3]
Key Selectivity Over 100-fold selective for DOT1L against panels of other HMTs and DNMT1 [1] [3]

Mechanism of Action and Structural Insights

This compound functions by competing with the natural cofactor S-adenosylmethionine (SAM) for the substrate-binding pocket of DOT1L [1] [2]. Structural biology studies have revealed that its binding induces a significant conformational remodelling of the DOT1L catalytic site. The bulky para-tert-butylphenyl group of this compound is accommodated by large rearrangements of key residues (Thr139 and Tyr312) that form the methyl transfer channel. This disrupts the catalytic integrity of DOT1L, effectively inhibiting its activity [2].

The addition of a bromine atom at the 7-position of the adenine-mimicking core (a key structural difference from the earlier compound EPZ004777) allows this compound to better exploit a hydrophobic cleft in the binding pocket, contributing to its enhanced potency [2].

This DOT script illustrates the core mechanism of SCODOT1L inhibition:

G SAM S-adenosylmethionine (SAM) DOT1L DOT1L Active Site SAM->DOT1L Binds This compound This compound Inhibitor This compound->DOT1L Competes with SAM This compound->DOT1L Induces Conformational Change H3K79me H3K79 Methylation DOT1L->H3K79me Catalyzes GeneTrans Oncogenic Gene Transcription H3K79me->GeneTrans Promotes

This compound competes with the natural cofactor SAM for the DOT1L active site, thereby inhibiting H3K79 methylation and its downstream oncogenic effects.

Key Biological Effects and Therapeutic Applications

Inhibition of DOT1L by this compound leads to a range of downstream biological consequences, making it a compelling therapeutic candidate, especially in combination regimens.

Cancer Model Observed Effect of this compound/DOT1L Inhibition Key Findings & Combination
Neuroblastoma [4] [5] Synergistic reduction of tumor growth with EZH2 inhibitor (GSK343). Induces ATF4-mediated ER stress, depletes glutathione & amino acids. High EZH2/DOT1L mRNA correlates with poor patient survival.
Renal Cell Carcinoma [6] Increased autophagy activity & promotion of mitochondria fusion. Occurs via AMPK/mTOR pathway by epigenetically decreasing FXR expression.
MLL-Rearranged Leukemia [1] [2] Selective killing of cells with MLL translocations. Potently reduces H3K79me2, a key driver of MLL-fusion leukemia.
Ovarian Cancer [7] Reduces cell proliferation; functional cooperativity with ERα signaling. DOT1L is a core fitness factor in ERα+ cells. Combined inhibition with anti-estrogens is proposed as a strategy.

Experimental Protocols for Assessing DOT1L Inhibition

For researchers aiming to validate and utilize this compound in experimental models, here are key methodologies derived from the literature.

In Vitro Assessment of Inhibition
  • Cell Viability Assay: Treat cells (e.g., MOLM-13 leukemia cells, PEO1/PEO4 ovarian cancer cells) with this compound (typical working concentration range of 0.1-10 µM) for 72-96 hours. Assess viability using resazurin or MTT assays [7] [3].
  • Measuring Target Engagement (Western Blot): The most direct method to confirm DOT1L inhibition is to measure global levels of H3K79 mono-, di-, and tri-methylation by western blot. A dose-dependent reduction in these marks, without changes in total histone H3, indicates effective cellular target engagement. Treatment for 72-96 hours is standard [6] [7] [3].
  • Cellular Thermal Shift Assay (CETSA) & Drug Affinity Responsive Target Stability (DARTS): These methods can verify direct binding of the inhibitor to the DOT1L protein within the cellular milieu [8].
In Vivo Efficacy Models
  • Mouse Xenograft Models: In an ovarian orthotopic xenograft model, this compound demonstrated significant inhibition of tumor progression [3]. A typical formulation involves dissolving the compound in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O to create a clear solution for intraperitoneal administration [3].

Future Research and Development Directions

The research suggests several promising future paths:

  • Combination Therapies: The strong synergy with EZH2 inhibition in neuroblastoma provides a paradigm for rational epigenetic drug combinations that can be explored in other cancers [4] [5].
  • Overcoming Chemoresistance: The role of DOT1L in ERα-positive, chemotherapy-resistant ovarian cancers highlights its potential as a target in treatment-resistant disease [7].
  • Targeting DOT1L Mutations: Novel DOT1L inhibitors are being developed against specific gain-of-function mutations (e.g., R231Q) in cancers like lung cancer, indicating a direction for personalized medicine [8].

References

Compound Overview and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

SGC0946 is a potent and selective inhibitor of the DOT1L (Disruptor of Telomeric Silencing 1-Like) histone methyltransferase [1] [2] [3]. DOT1L is the only enzyme known to methylate histone H3 on lysine 79 (H3K79) [1]. This methylation mark is associated with active gene transcription.

By inhibiting DOT1L, this compound reduces H3K79 methylation levels, leading to changes in gene expression programs. This is particularly effective in cancer cells that are dependent on DOT1L activity for their survival and proliferation, such as those with MLL (Mixed Lineage Leukemia) gene translocations [1] [2] [3]. The diagram below illustrates the mechanism where this compound inhibits DOT1L, reducing H3K79 methylation and impacting cancer cell survival.

G This compound This compound DOT1L DOT1L Enzyme This compound->DOT1L Inhibits H3K79me H3K79 Methylation DOT1L->H3K79me Catalyzes GeneExpr Oncogenic Gene Expression H3K79me->GeneExpr Survival Cancer Cell Survival GeneExpr->Survival

This compound inhibits DOT1L, reducing H3K79 methylation and cancer cell survival.

Quantitative Profiling Data

The following tables summarize the key quantitative data for this compound, demonstrating its high potency and selectivity.

Table 1: Biochemical and Cellular Potency of this compound

Assay Type Target / Readout IC₅₀ Value Context / Cell Line
Biochemical DOT1L enzyme activity 0.3 nM [1] [2] [3] Radioactive enzyme assay
Cellular H3K79me2 reduction 2.6 nM [1] [2] A431 cells
Cellular H3K79me2 reduction 8.8 nM [1] [2] [3] MCF10A cells

Table 2: In vitro Efficacy and Selectivity Profile

Property Description
Antiproliferative Activity Selectively kills cells with MLL translocations [1] [2] [3].
Selectivity >100-fold selective for DOT1L over other histone methyltransferases (HMTs) and a panel of 12 PMTs [1] [2].
Inactive Against DNMT1 and 29 receptors from a pharmacologically relevant panel [2] [4].

Key Experimental Protocols

The utility of this compound as a probe is supported by its use in standardized experimental workflows.

1. Assessing Target Engagement: Biomarker Reduction This protocol measures the direct cellular consequence of DOT1L inhibition—the reduction of H3K79 dimethylation (H3K79me2) [1] [3].

  • Cell Lines: Frequently used models include A431, MCF10A, or Molm13 (an MLL-rearranged leukemia cell line) [1] [2] [3].
  • Treatment: Cells are treated with a range of this compound concentrations.
  • Incubation Time: A minimum of 4 days is required for robust biomarker reduction, with some cell lines needing up to 7 days for maximal effect [3] [4].
  • Readout: Analysis of H3K79me2 levels via Western blotting [3].

2. Functional Cell Viability and Proliferation Assays These assays determine the functional impact of DOT1L inhibition on cancer cell growth [3].

  • Cell Models: MLL-rearranged leukemia models (e.g., human cord blood cells transformed with MLL-AF9) or ovarian cancer cells (SK-OV-3, TOV21G) [2] [3].
  • Treatment: Cells are treated with this compound (e.g., 1-5 μM for leukemia models; 0.2-20 μM for solid tumor models).
  • Incubation Time: Long-term treatment over 12-14 days to assess sustained dependence on DOT1L [3].
  • Readout: Cell viability assays (e.g., ATP-based) or colony formation assays to quantify proliferation inhibition and clonogenic survival [3].

3. In vivo Efficacy Studies this compound has demonstrated activity in animal models of cancer [2] [3].

  • Animal Model: Female NOD-SCID mice with orthotopic ovarian cancer xenografts [3].
  • Dosage & Administration: 10 mg/kg, administered via intraperitoneal (i.p.) injection [3].
  • Dosing Frequency: Twice a week for 6 weeks [3].
  • Key Findings: Significant suppression of tumor progression, accompanied by decreased levels of H3K79me2 and cell cycle regulators (CDK6, cyclin D3) in the tumors [3].

Research Applications and Biological Insights

This compound has been instrumental in uncovering the biological roles of DOT1L, extending beyond the canonical MLL-rearranged leukemia model.

  • MLL-Rearranged Leukemias: this compound potently and selectively kills cells bearing MLL translocations by inhibiting the expression of critical MLL target genes like HOXA9 and MEIS1 [1] [3]. Research has revealed non-canonical pathways where DOT1L inhibition impacts survival, such as by downregulating the FLT3-ITD signaling axis and modulating other histone modifications like H3K27me3 and H3K4me3 [5].

  • Solid Tumors: Evidence shows efficacy in solid tumors. In ovarian cancer, this compound inhibits cell proliferation, induces G1 cell cycle arrest, and reduces colony formation [3].

  • Immunomodulation and Immunotherapy: A key application is in improving adoptive T-cell therapies like CAR-T. DOT1L inhibition by this compound can atteniate Graft-versus-Host Disease (GVHD) by selectively dampening low-avidity allogeneic T-cell responses, while preserving potent anti-tumor activity [6]. The mechanism involves reducing miR-181a expression, leading to increased DUSP6 (an ERK phosphatase), which raises the activation threshold for T-cells [6]. This nuanced effect is shown in the diagram below.

G This compound This compound DOT1L DOT1L Inhibition This compound->DOT1L miR181a miR-181a DOT1L->miR181a Reduces DUSP6 DUSP6 (ERK Phosphatase) miR181a->DUSP6 Normally Suppresses TCR Low-Avidity TCR Signal DUSP6->TCR Suppresses GVHD Graft-vs-Host Disease TCR->GVHD TumorKill Anti-Tumor Activity

This compound modulates T-cell activation to suppress GVHD while sparing anti-tumor activity.

Practical Usage Notes

  • Negative Control: The recommended negative control compound is SGC0649, a structurally related analogue that is much less potent against DOT1L (IC₅₀ = 390 nM) [7] [4]. This helps rule out off-target effects in experiments.
  • Solubility and Storage: this compound is soluble in DMSO (up to 100 mg/mL) and should be stored as a solid at -20°C, protected from light [1] [2]. For in vivo studies, formulations in 5% DMSO with PEG300 and Tween-80 in saline have been used successfully [2] [3].

This compound remains a critical tool for fundamental research. Its well-characterized profile and availability through multiple chemical suppliers ensure its continued use in validating DOT1L as a therapeutic target across a range of diseases.

References

Chemical Structure and Properties

Author: Smolecule Technical Support Team. Date: February 2026

SGC0946 is a SAM-competitive inhibitor designed to mimic the natural cofactor while incorporating bulky substituents that confer high potency and selectivity [1] [2].

  • IUPAC Name: 1-(3-((((2R,3S,4R,5R)-5-(4-amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea [1]
  • Chemical Properties: logP of 3.51 and a polar surface area of 120.4 Ų [1]
  • Storage: Stable as a solid in the dark at -20°C [1]

Mechanism of Action and Binding Site

This compound functions by occupying the SAM-binding pocket of DOT1L, which prevents the natural cofactor from binding and halts the methylation of histone H3 at lysine 79 (H3K79) [1] [2].

The crystal structure (PDB ID: 4ER6) reveals the detailed binding mode [2]:

  • The adenosine-mimicking head group of this compound occupies the adenosine-binding sub-site, forming key hydrogen bond interactions similar to those made by SAM [1] [2].
  • The bulky urea-linked tail extends into a substrate-binding channel, inducing a "catalytically dead" conformation of the protein's activation loop. This remodeling is a key mechanism for its high selectivity [1] [2].

This binding mode is classified as a bi-substrate inhibitor strategy, where one molecule occupies both the cofactor and part of the substrate binding sites [3].

Experimental Applications in Research

This compound has been widely used as a chemical probe to investigate the biological functions of DOT1L and H3K79 methylation. The table below outlines key experimental findings:

Research Area / Biological Process Key Findings with this compound Citations
MLL-Rearranged Leukemia Potently and selectively kills MLL-rearranged leukemia cells; linked to disruption of DOT1L's aberrant activity in this cancer. [1] [4]
Renal Cell Carcinoma Inhibition increases autophagy and promotes mitochondria fusion via the AMPK/mTOR signaling pathway; acts by decreasing FXR expression. [5]
Immunotherapy & GVHD Alleviates graft-versus-host disease (GVHD) by elevating the TCR stimulation threshold in T-cells; suppresses low-avidity allogeneic responses while preserving anti-tumor immunity. [6]
Innate Immunity Regulates the formation and function of various immune cells (e.g., B-cells, T-cells, macrophages); controls lineage integrity and inflammatory responses. [7]
SARS-CoV-2 Replication Binds to the N7-methyltransferase (N7-MTase) core of the viral nsp14 protein, exhibiting significant antiviral activity. [3]

Suggested Experimental Protocol

A typical in vitro experiment using this compound to assess DOT1L inhibition in cells involves the following steps, which you can adapt as needed.

G Start Start Experiment C1 Cell Seeding and Culture Start->C1 C2 This compound Treatment (0-10 µM, 1-4 days) C1->C2 C3 Cell Harvesting C2->C3 C4 Downstream Analysis C3->C4 A1 Western Blot: H3K79me2 levels C4->A1 A2 qPCR: Target Gene Expression C4->A2 A3 Viability/Proliferation Assay C4->A3 A4 Functional Assays (e.g., Autophagy) C4->A4

Key Considerations:

  • Cell Lines: Common models include MLL-rearranged leukemia cells (e.g., MV4;11), renal cancer cells (e.g., 786-O), or primary immune cells [1] [5] [6].
  • Dosage: Effective concentrations typically range from nanomolar to low micromolar (e.g., 0.5 - 10 µM), depending on the cell type and assay duration [5] [6].
  • Treatment Duration: Effects on H3K79me2 levels can be seen within 24 hours, but functional outcomes (e.g., cell death) may require treatment over several days [6].
  • Validation: Always include a DMSO vehicle control and monitor the reduction of H3K79me2 via western blot as a primary pharmacodynamic readout for target engagement [5] [6].

References

SGC0946 SARS-CoV-2 nsp14 methyltransferase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence and Protocols

The discovery of SGC0946's activity against SARS-CoV-2 nsp14 was based on a rational repurposing approach, leveraging its development as a SAM-competitive inhibitor for a human methyltransferase with a structurally similar catalytic core [1].

The following diagram outlines the key experimental workflow and the logical relationship behind this finding:

G Start Rational Repurposing Hypothesis StructSim Structural similarity between SARS-CoV-2 nsp14 and DOT1L/PRMT methyltransferases Start->StructSim CompoundSelect Selection of cell-permeable SAM/SAH mimetics (this compound, SGC8158) StructSim->CompoundSelect ExpValidation Experimental Validation CompoundSelect->ExpValidation BindAssay Biophysical Binding Assays ExpValidation->BindAssay CrystStruct X-ray Crystallography ExpValidation->CrystStruct AntiviralAssay Antiviral Activity Assay ExpValidation->AntiviralAssay Result Confirmation of NSP14 binding and antiviral activity BindAssay->Result CrystStruct->Result AntiviralAssay->Result

Detailed Methodologies for Key Experiments

1. Protein Crystallography and Structure Determination [1]

  • Protein Construct: A fusion protein was engineered for crystallization. The pH-sensitive mutant of the polymer-forming sterile alpha motif (SAM) domain of human TEL protein (TELSAM) was fused to the NSP14 N7-MTase core, creating TEL-MTase.
  • Crystallization: The TEL-MTase fusion protein was co-crystallized with this compound.
  • Data Collection & Structure Solution: X-ray diffraction data were collected at a synchrotron beamline. The structure was solved, revealing the binding mode of this compound within the NSP14 active site (PDB ID: 8FRJ).

2. Assessment of Antiviral Activity While the specific cell-based assay details for this compound are not fully elaborated in the provided results, standard protocols for evaluating anti-SARS-CoV-2 activity typically involve:

  • Infection Model: Using authentic SARS-CoV-2 virus in a BSL-3 laboratory.
  • Cell Line: Commonly used cell lines like Vero E6 (African green monkey kidney cells) or human airway epithelial cells.
  • Procedure: Cells are infected with SARS-CoV-2 and simultaneously treated with varying concentrations of this compound.
  • Quantification: After a period (e.g., 48-72 hours), viral replication is quantified by methods such as:
    • Plaque Assay: To measure infectious virus titer.
    • RT-qPCR: To quantify viral RNA copies in the cell culture supernatant.
  • Data Analysis: The half-maximal effective concentration (EC₅₀), the concentration that reduces viral replication by 50%, is calculated from the dose-response curve.

This compound as a DOT1L Inhibitor

It is crucial to understand that this compound was originally developed and characterized as a chemical probe for the human epigenetic target DOT1L. The table below summarizes its core profile in this context:

Property Characterization
Primary Target Histone-lysine N-methyltransferase DOT1L (UniProt ID: Q8TEK3) [2].
Potency (In Vitro) IC₅₀ = 0.3 nM (enzymatic assay); K𝐷 = 0.06 nM (Surface Plasmon Resonance) [3] [2].
Cellular Potency Reduces H3K79me2 in A431 cells with an IC₅₀ of 2.6 nM [3].
Selectivity Highly selective for DOT1L. Inactive against 12 other protein methyltransferases and DNMT1 in vitro, and showed no notable activity against 29 receptors in a broad panel [2].
Control Compound An inactive analog, SGC0649, is available for use as a negative control [2].

References

SGC0946 Basic Information and Stock Preparation

Author: Smolecule Technical Support Team. Date: February 2026

SGC0946 is a potent and selective inhibitor of the histone methyltransferase DOT1L [1] [2] [3]. It functions by competing with the cofactor S-adenosylmethionine (SAM), thereby reducing histone H3 lysine 79 methylation (H3K79me), a key epigenetic mark involved in gene expression [4].

To begin working with this compound, you must first prepare a stock solution. The following table summarizes the key physicochemical properties and standard preparation methods.

Property Specification Source
Molecular Weight 618.57 g/mol [2] [3]
CAS Number 1561178-17-3 [1] [2]
Purity ≥98% (HPLC) [1]
Physical Form White to beige or yellow powder [1] [2] [3]
Solubility in DMSO 20 - 100 mg/mL (approx. 32 - 162 mM) [1] [3]
Recommended Stock Concentration 50 - 100 mM in DMSO [2] [3]
Storage -20°C, protected from moisture [1] [2]

Key Considerations for Stock Solution Preparation:

  • Solvent: Use fresh, high-quality, anhydrous DMSO.
  • Concentration: A common high-concentration stock is 50 mM or 100 mM.
  • Aliquoting: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and prevent moisture absorption.
  • Storage: Store aliquots at -20°C or -80°C for long-term stability [2] [5] [3].

Cell Culture Treatment Protocol

The following workflow outlines the key stages of treating cells with this compound, from culture preparation to data analysis.

G cluster_1 Pre-treatment Phase cluster_2 Treatment & Analysis Start Start Treatment Protocol A Maintain Cells in Log Phase Start->A B Seed Cells at Optimal Density (Allow Attachment Overnight) A->B C Prepare Working Dilutions (Dilute stock in culture media) B->C D Apply this compound Working Solution (Final DMSO conc. typically ≤0.1%) C->D E Incubate for Desired Duration (Typically 3-7 days, refresh media/drug) D->E F Assay Endpoints: Viability, Western Blot, RNA-seq, etc. E->F

Detailed Steps:

  • Cell Preparation: Culture your cells using standard protocols [6]. For experiments, ensure cells are healthy and in the logarithmic (log) phase of growth. Seed cells into multi-well plates or flasks at an optimal density that allows for proliferation during the entire treatment period without becoming over-confluent [5].
  • Prepare Working Concentrations: On the day of treatment, thaw an aliquot of your this compound stock. Dilute it directly into the pre-warmed cell culture medium to achieve the desired final concentration. Gently mix the medium to ensure a homogeneous solution.
    • Critical: The final concentration of DMSO in the cell culture medium should typically be ≤0.1% to minimize solvent toxicity. Always include a vehicle control (e.g., 0.1% DMSO) in your experiment.
  • Apply Treatment and Incubate: Remove the old culture medium from the cells and replace it with the medium containing this compound. Place the cells back in the incubator (37°C, 5% CO₂).
  • Duration of Treatment: Treatment duration can vary significantly based on the biological question.
    • For assessing rapid changes in histone methylation (H3K79me2), effects can be seen within 3-7 days [1] [7].
    • For functional assays like cell viability, colony formation, or differentiation, treatments may last up to 12-14 days, with the medium and compound replaced every few days [2] [5].

Experimental Design and Application Notes

The effective concentration of this compound depends on the cell type and the specific assay. The table below summarizes validated concentrations from recent literature.

Cell Line / Model Assay Type This compound Concentration Incubation Time Key Experimental Outcome Source / PMID
A431 (Epidermoid carcinoma) Inhibition of cellular DOT1L (IC₅₀) 2.6 nM 4 days Reduction of H3K79 dimethylation [1] [3]
MCF10A (Human mammary epithelial) Inhibition of cellular DOT1L (IC₅₀) 8.8 nM 4 days Reduction of H3K79 dimethylation [1] [3]
Mouse HPCHOXB4 cells (Wild-type & Tet2 KO) RNA-seq & ChIP-seq 1 µM 7 days Altered gene expression & reduced H3K79me2 binding [7]
Molm13 (MLL leukemia) Western Blot 1 µM 3-7 days Time-dependent reduction of H3K79me2 [2]
SK-OV-3 & TOV21G (Ovarian cancer) Cell Proliferation & Colony Formation 0.2 - 20 µM 12 days Dose-dependent inhibition of growth [2]
Human cord blood cells (MLL-AF9 transformed) Cell Viability 1 - 5 µM 14 days Selective killing of transformed cells [1] [2]

Key Mechanistic Insights and Workflow: this compound treatment inhibits DOT1L activity, leading to a reduction in the H3K79me2 mark on chromatin. This disruption epigenetically silences key genes, such as HOXA9 and Meis1 in leukemia, resulting in specific phenotypic outcomes [1] [2]. The diagram below illustrates this mechanism and a typical validation workflow.

G cluster_mechanism Molecular Mechanism cluster_validation Validation Workflow SGC This compound Treatment DOT1L Inhibits DOT1L Enzyme SGC->DOT1L H3K79 Reduces H3K79me2 Mark DOT1L->H3K79 GeneSilence Epigenetic Silencing of Target Genes (e.g., HOXA9, Meis1) H3K79->GeneSilence WB Western Blot: Confirm ↓H3K79me2 GeneSilence->WB Validates Mechanism RNA RNA-seq/qPCR: Confirm Gene Expression Changes GeneSilence->RNA Validates Downstream Effect Pheno Phenotypic Assays: Viability, Cell Cycle, Differentiation GeneSilence->Pheno Measures Functional Outcome WB->Pheno RNA->Pheno

Important Considerations for Your Research

  • Cell Line Variability: The effective concentration can vary. It is crucial to perform a dose-response curve for your specific cell model and assay.
  • Vehicle Control: The 0.1% DMSO vehicle control is essential for attributing observed effects to this compound and not the solvent.
  • Combination Studies: this compound has shown synergy with other inhibitors. For example, in lung cancer with DOT1L gain-of-function mutations, combining this compound with the MEK inhibitor binimetinib effectively reversed malignant phenotypes [8].
  • Safety: Note that the compound is classified with a Danger signal word. Refer to the Safety Data Sheet (SDS) for proper handling procedures [1].

References

SGC0946 DOT1L enzymatic assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SGC0946 and DOT1L

This compound is a highly potent and selective small-molecule inhibitor of disruptor of telomeric silencing-1-like (DOT1L), the sole histone methyltransferase responsible for catalyzing the mono-, di-, and trimethylation of histone H3 at lysine 79 (H3K79me) [1] [2]. As an S-adenosylmethionine (SAM)-competitive inhibitor, this compound binds to the DOT1L cofactor binding site, inducing a conformational change that remodels the catalytic pocket and abrogates methyltransferase activity [2]. Its exceptional potency and selectivity make it a valuable chemical probe for investigating the biological roles of DOT1L and H3K79 methylation in both normal and diseased cells, with particular relevance in cancers characterized by MLL (mixed-lineage leukemia) gene translocations [1] [3] [4].

Biochemical Characterization & Quantitative Profiling

A comprehensive profile of this compound's biochemical activity is essential for experimental design. The table below summarizes key quantitative data.

  • Table 1: Biochemical and Cellular Potency of this compound
Assay Type Experimental Context Potency Value (IC₅₀/KD) Key Findings Citation
Biochemical Assay Radioactive enzyme assay with recombinant DOT1L IC₅₀ = 0.3 nM Over 100-fold selective for DOT1L against a panel of 12 other protein methyltransferases and DNMT1. [1] [3]
Biophysical Assay Surface Plasmon Resonance (SPR) KD = 0.06 nM Confirms extremely high binding affinity for DOT1L. [5] [2]
Cellular Target Engagement Reduction of H3K79me2 in A431 cells IC₅₀ = 2.6 nM Demonstrates potent cell permeability and on-target engagement. [1] [3]
Cellular Target Engagement Reduction of H3K79me2 in MCF10A cells IC₅₀ = 8.8 nM Confirms activity in multiple cell lines. [1] [3]
Cellular Phenotypic Assay Selective killing of MLL-rearranged cells (cord blood model) Active at 1 - 5 μM Validates functional consequence of DOT1L inhibition in disease-relevant models. [1] [4]

Detailed Experimental Protocols

Protocol: Assessing DOT1L Inhibition in Cells via H3K79me2 Reduction

This protocol details the standard method for confirming this compound's on-target activity in cell-based systems by measuring the reduction of its characteristic histone mark, H3K79me2.

  • Key Reagents:
    • This compound: Prepare a 10-100 mM stock solution in DMSO. Store at -20°C [3] [4].
    • Appropriate cell line (e.g., A431, MCF10A, Molm13) [1] [3].
    • Cell culture media and reagents.
    • Antibodies: Anti-H3K79me2 (e.g., Abcam ab3594) and a loading control (e.g., anti-H3 or anti-GAPDH) [6] [7].
  • Procedure:
    • Cell Seeding and Treatment: Seed cells in culture plates and allow them to adhere. The following day, treat cells with this compound across a concentration range (e.g., 0.1 nM to 10 μM). Include a vehicle control (DMSO at the same concentration, typically <0.1%).
    • Incubation: Incubate cells for a prolonged period, typically 4 to 7 days, with the option to refresh the medium and compound every 2-3 days [1] [4]. The extended treatment is necessary to observe significant reduction of the relatively stable H3K79me2 mark.
    • Cell Lysis and Western Blot: Harvest cells and lyse them using RIPA buffer supplemented with protease inhibitors. Quantify protein concentration, separate equal amounts of protein by SDS-PAGE, and transfer to a PVDF membrane.
    • Immunoblotting: Block the membrane and probe with anti-H3K79me2 and loading control antibodies. Detect using an ECL system and visualize with a chemiluminescence imager [6] [7].
  • Data Analysis: Quantify band intensities. Normalize H3K79me2 signal to the loading control. Plot normalized H3K79me2 levels against the log of this compound concentration to determine the cellular IC₅₀ value.
Protocol: Evaluating Anti-Proliferative Effects in MLL-Rearranged Leukemia Models

This protocol is used to study the functional consequence of DOT1L inhibition in contexts where it is critically required, such as MLL-rearranged leukemia.

  • Key Reagents:
    • This compound (as in Protocol 3.1).
    • MLL-rearranged cell line (e.g., Molm13) or human cord blood cells transformed with an MLL-AF9 oncogene.
    • Cell viability assay kit (e.g., CCK-8, MTT).
  • Procedure:
    • Cell Treatment: Seed cells and treat with this compound at various concentrations (e.g., 1 μM and 5 μM). Include a vehicle control.
    • Long-Term Incubation: Culture cells for an extended period (e.g., 14 days) to allow for the manifestation of selective cytotoxicity [1] [4].
    • Viability Assessment: At the endpoint, perform a cell viability assay according to the manufacturer's instructions. Alternatively, for clonogenic assays, fix and stain colonies with crystal violet after 12-14 days [7].
  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. This compound should demonstrate a significant and selective reduction in viability of MLL-rearranged cells compared to non-MLL-rearranged controls.
Protocol: In Vivo Efficacy Study in an Orthotopic Ovarian Cancer Model

This protocol outlines the use of this compound in animal models to assess its therapeutic potential.

  • Key Reagents:
    • This compound formulated for in vivo administration.
    • Female NOD-SCID mice (4-week-old).
    • Ovarian cancer cells (e.g., luciferase-tagged SK-OV-3 or TOV21G).
  • Procedure:
    • Formulation: Prepare this compound for intraperitoneal (i.p.) injection. A validated formulation is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O, which provides a clear solution at 5 mg/mL [3] [4].
    • Tumor Inoculation and Dosing: Establish an orthotopic ovarian tumor model in mice. Once tumors are established, administer this compound at 10 mg/kg via i.p. injection.
    • Dosing Schedule: Administer the compound twice a week for a total of 6 weeks [3] [4].
    • Endpoint Analysis: Monitor tumor progression via imaging or caliper measurements. At the endpoint, harvest tumors and analyze them. Western blot analysis of tumor lysates can confirm on-target activity by showing decreased levels of H3K79me2, CDK6, and cyclin D3 [3] [4].

Signaling Pathways and Mechanisms of Action

The cellular effects of this compound are mediated through the inhibition of DOT1L-mediated H3K79 methylation, which in turn disrupts key oncogenic transcriptional programs. The following diagram synthesizes the primary signaling pathways affected, as evidenced across multiple studies.

G This compound This compound DOT1L DOT1L This compound->DOT1L Inhibits H3K79me2 H3K79me2 DOT1L->H3K79me2 Catalyzes GeneTranscription Oncogenic Gene Transcription (e.g., HOXA9, MEIS1, FLT3) H3K79me2->GeneTranscription CellCycle Cell Cycle Progression (CCND3, CDK6) H3K79me2->CellCycle OtherPaths Other Pathways (AMPK/mTOR, Autophagy) H3K79me2->OtherPaths Apoptosis Selective Cell Death GeneTranscription->Apoptosis In MLL-r Cells CellCycle->Apoptosis

The mechanistic flowchart above illustrates the cascade of events following DOT1L inhibition:

  • Epigenetic Dysregulation: this compound directly inhibits DOT1L, leading to a profound loss of H3K79me2 [1] [2].
  • Transcriptional Downregulation: This loss of H3K79me2 directly suppresses the transcription of critical oncogenic drivers. In MLL-rearranged leukemia, this includes genes like HOXA9 and MEIS1 [4]. In solid tumors like ovarian cancer, DOT1L inhibition directly targets CDK6 and CCND3 (Cyclin D3), key regulators of the G1/S cell cycle transition [7].
  • Functional Outcomes: The collective downregulation of these genes induces G1 phase cell cycle arrest, impedes proliferation, and ultimately triggers selective apoptosis in dependent cells, such as those with MLL translocations [1] [7] [4].
  • Alternative Pathways: Emerging evidence also links DOT1L inhibition to other processes, such as the modulation of the AMPK/mTOR signaling axis and the upregulation of autophagy and mitochondrial fusion in renal cell cancer [6].

Practical Considerations and Controls

  • Inactive Control Compound: For critical mechanistic studies, it is highly recommended to use an inactive control compound, such as SGC0649. This structurally similar analogue (a 4-t-butylphenylamide) has significantly reduced potency against DOT1L (IC₅₀ = 390 nM) and helps rule out off-target effects [5].
  • Solubility and Storage: this compound has high solubility in DMSO (≥ 100 mg/mL). Always use fresh, dry DMSO, as moisture absorption can reduce solubility. Stock solutions should be stored at -20°C or -80°C, and repeated freeze-thaw cycles should be avoided [3] [4].
  • Cellular Assay Timing: The effects of this compound, particularly on the stable H3K79me2 mark, are time-dependent. While some reduction can be seen in 3-4 days, maximal reduction in certain cell lines (like Molm13) may require up to 7 days of continuous exposure [1] [5] [4].

Applications Beyond Cancer Research

While extensively used in oncology, this compound has utility in other research areas. A screen in a Parkinson's disease model identified this compound as a hit that enhanced the maintenance and/or survival of dopaminergic neurons derived from human pluripotent stem cells, suggesting a potential neuroprotective role [8].

References

In Vivo Efficacy of SGC0946 in Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key findings from in vivo studies involving SGC0946 and related DOT1L inhibitors.

Cancer Type Model Description Treatment Protocol Key Efficacy Findings Reference
Neuroblastoma Mouse xenograft (8 NB cell lines) This compound combined with EZH2 inhibitor GSK343; direct comparison to single-agent therapy. Significant reduction in tumor growth compared to single-agent therapy. Strong synergy observed with low toxicity to normal fibroblasts. [1]
Multiple Myeloma MM1-S mouse xenograft (NOD-SCID mice) Novel DOT1L inhibitor (structurally related to this compound); administered subcutaneously. Demonstrated in vivo activity against established xenografts. [2]
Lung Cancer Lung cancer cell models (in vitro & in vivo) This compound combined with MAPK/ERK axis inhibitor (Binimetinib). Effectively reversed malignancy induced by gain-of-function DOT1L mutations (R231Q). [3]

A related DOT1L inhibitor, pinometostat (EPZ-5676), has been evaluated in clinical trials for patients with MLL-rearranged leukemias (NCT01684150, NCT02141828). While this demonstrates the clinical feasibility of targeting DOT1L, the trials reported only modest clinical activity, suggesting a need for combination therapies [4].

Experimental Protocol for In Vivo Studies

The following workflow outlines the key stages for conducting an in vivo efficacy study using a DOT1L inhibitor, synthesizing methodologies from the referenced research.

G cluster_p1 Pre-Clinical Setup cluster_p2 Treatment Design cluster_p3 In-Life Phase cluster_p4 Analysis Phase start Study Inception p1 1. Model Selection & Establishment start->p1 p2 2. Dosing Formulation & Regimen p1->p2 p3 3. In Vivo Dosing & Monitoring p2->p3 p4 4. Endpoint Analysis & Biomarkers p3->p4 p1a Select cancer cell line (e.g., Neuroblastoma, MM1-S) p1b Establish subcutaneous or orthotopic xenografts p1a->p1b p2a Prepare inhibitor in vehicle (typically via subcutaneous injection) p2b Define treatment arms (vehicle, mono-therapy, combination) p2a->p2b p3a Administer compound according to regimen p3b Monitor tumor volume and animal body weight p3a->p3b p4a Harvest tumors and measure final volume/mass p4b Analyze pharmacodynamic biomarkers (e.g., H3K79me2 levels) p4a->p4b

Detailed Methodology
  • Model Selection and Establishment

    • Cell Lines: Studies have utilized a range of models, including neuroblastoma cell lines [1] and the MM1-S multiple myeloma cell line [2].
    • Animals: Immunocompromised mice, such as NOD-SCID, are used for xenograft studies [2].
    • Tumor Implantation: Cells are implanted subcutaneously to establish measurable tumors.
  • Dosing Formulation and Regimen

    • Compound: this compound or its analogues are used. This compound has high solubility in DMSO (20 mg/mL) [5].
    • Formulation: The inhibitor is typically dissolved in a suitable vehicle for in vivo administration, often delivered via subcutaneous injection [2].
    • Dosing Regimen: Specific doses and schedules (e.g., daily administration) are determined empirically. A critical finding is the use of combination therapy, such as with an EZH2 inhibitor (GSK343) for neuroblastoma [1] or a MAPK/ERK inhibitor for specific lung cancer mutations [3].
  • In Vivo Dosing and Monitoring

    • Treatment Arms: Studies include a vehicle control group, a single-agent group, and a combination therapy group for comparison [1].
    • Monitoring: Tumor dimensions are measured regularly to calculate volume. Animal body weight is tracked as an indicator of systemic toxicity [2].
  • Endpoint Analysis and Biomarkers

    • Efficacy Endpoint: Primary endpoint is often the reduction in tumor growth or volume compared to controls [1] [2].
    • Pharmacodynamic Biomarkers: A key biomarker for target engagement is the reduction of histone H3 lysine 79 methylation (H3K79me2/me3) in tumor tissue, validated via Western blot [1] [2] [6].
    • Mechanistic Studies: Further analysis can investigate effects on downstream pathways, such as the ATF4-mediated ER stress response [1] or the MAPK/ERK pathway [3].

Mechanism of Action and Rationale for Combination Therapy

This compound is a potent, selective, and SAM-competitive inhibitor of the histone methyltransferase DOT1L, which is responsible for methylating histone H3 at lysine 79 (H3K79) [7] [5]. Inhibition of DOT1L remodels the catalytic site and disrupts its methyltransferase activity, leading to altered gene expression [7].

The strong rationale for combination therapy stems from the synergistic effect observed when this compound is paired with other agents. The diagram below illustrates the key molecular pathways affected by this compound and its synergistic partners.

G cluster_a In Neuroblastoma cluster_b With EZH2 Inhibitor cluster_c In Lung Cancer (DOT1L R231Q mutant) sgc This compound dot1l Inhibits DOT1L sgc->dot1l h3k79 Reduces H3K79 Methylation dot1l->h3k79 synergy Synergistic Combination Effects h3k79->synergy a1 Altered Gene Expression synergy->a1 Leads to b1 Co-inhibition of DOT1L and EZH2 synergy->b1 Leads to c2 This compound + Binimetinib Reverses Malignancy synergy->c2 Leads to a2 Activation of ATF4-mediated ER Stress Response a1->a2 a3 Depletion of glutathione and amino acids a2->a3 b2 Strong synergy across multiple cell lines b1->b2 c1 DOT1L Mutation Activates MAPK/ERK Pathway c1->c2

Key Considerations for Researchers

  • Patient Stratification Biomarker: High mRNA expression of both EZH2 and DOT1L in neuroblastoma tumor samples correlates with poor patient survival and may predict response to combination therapy [1].
  • Expanding Indications: Beyond leukemias, these data support investigating DOT1L inhibition in solid tumors, including neuroblastoma, multiple myeloma, and lung cancer with specific DOT1L mutations [1] [2] [3].
  • Off-Target Safety: this compound is reported to be highly selective for DOT1L over other histone methyltransferases [5], which is crucial for interpreting phenotypic results.

Conclusion

This compound serves as a valuable chemical probe for validating DOT1L as a therapeutic target in vivo. The most promising application involves its use in rational combination therapies, which have demonstrated strong synergistic effects and significant tumor growth inhibition in preclinical models. Future research should focus on identifying robust biomarkers for patient selection and optimizing combination regimens for clinical translation.

References

SGC0946: Mechanism and Key Applications

Author: Smolecule Technical Support Team. Date: February 2026

SGC0946 is a potent and selective small-molecule inhibitor of DOT1L (Disruptor of Telomeric Silencing 1-Like), the sole histone methyltransferase responsible for all degrees of methylation (mono, di, and tri) of histone H3 at lysine 79 (H3K79) [1] [2]. By competitively occupying the S-adenosylmethionine (SAM) binding pocket of DOT1L, this compound inhibits its methyltransferase activity, leading to a reduction in global H3K79me2 levels [1] [3].

The primary cellular consequences of DOT1L inhibition include:

  • Induction of G1 cell cycle arrest [3] [4]
  • Suppression of cancer cell self-renewal and metastatic potential [3]
  • Promotion of cell differentiation [3]

This compound is widely used as a chemical probe to investigate the role of DOT1L and H3K79 methylation in both normal and diseased cells, with established efficacy in research models of leukemia (especially MLL-rearranged), renal cell carcinoma, ovarian cancer, and breast cancer [3] [4].

Experimental Protocols for H3K79me2 Reduction

The following table summarizes the standard in vitro and in vivo protocols for using this compound to reduce H3K79me2, as validated in recent studies.

Application Cell Line / Model This compound Concentration / Dosage Treatment Duration Key Outcomes & Validation
In Vitro: Leukemia [3] Molm13 (MLL-rearranged) 1 µM 7 days >90% reduction in H3K79me2 (Western Blot); effective inhibition of MLL target genes (HOXA9, MEIS1).
In Vitro: Ovarian Cancer [3] SK-OV-3, TOV-21G 0.2 - 20 µM 12 days Dose-dependent reduction of H3K79me2 and inhibition of cell proliferation (Cell Viability Assay).
In Vitro: Renal Cell Carcinoma [4] 786-O, A498 1 - 10 µM 4-5 days Dose-dependent suppression of H3K79me2, induction of S-phase arrest, and inhibition of proliferation (CCK-8 assay).

| In Vivo: Mouse Xenograft [3] | Orthotopic Ovarian Cancer Model (NOD-SCID mice) | 10 mg/kg Intraperitoneal (i.p.) injection | Twice a week for 6 weeks | Significant tumor suppression; confirmed reduction of H3K79me2, CDK6, and cyclin D3 in tumor tissues. |

Detailed In Vitro Workflow

The diagram below outlines the general workflow for a cell-based experiment using this compound.

workflow Start Plan Experiment Prep Reconstitute this compound (10 mM stock in DMSO) Start->Prep Plate Plate Cells Prep->Plate Treat Treat with this compound (Common range: 1 µM - 10 µM) Plate->Treat Incubate Incubate (Days to Weeks, refresh media/drug) Treat->Incubate Harvest Harvest Cells for Analysis Incubate->Harvest Analyze Downstream Analysis Harvest->Analyze Analyze_WB Western Blot: H3K79me2, DOT1L targets Harvest->Analyze_WB Analyze_RNA qPCR/RNA-seq: Gene expression Harvest->Analyze_RNA Analyze_Flow Flow Cytometry: Cell cycle Harvest->Analyze_Flow Analyze_VA Viability Assays: Proliferation Harvest->Analyze_VA

Key considerations for your experiment:

  • Stock Solution: this compound is typically reconstituted in DMSO to make a 10-50 mM stock solution [3]. Aliquot and store at -20°C or -80°C.
  • Treatment Duration: The effects on H3K79me2 are time-dependent. While changes can be detected after 3-4 days, a 7-day treatment is often required for near-complete depletion of the mark [3].
  • Controls: Always include a vehicle control (e.g., DMSO at the same concentration used for this compound treatment) to account for any solvent effects.

Downstream Signaling Pathways Affected by this compound

Inhibiting DOT1L with this compound disrupts several key oncogenic pathways. The core mechanism and major downstream consequences are illustrated below.

pathways This compound This compound DOT1L DOT1L This compound->DOT1L Inhibits H3K79me2 H3K79me2 DOT1L->H3K79me2 Catalyzes STAT5B STAT5B H3K79me2->STAT5B Promotes Transcription FLT3 FLT3 H3K79me2->FLT3 Promotes Transcription CDK6 CDK6 STAT5B->CDK6 Upregulates Proliferation Proliferation CDK6->Proliferation Drives Survival Survival FLT3->Survival Signaling Promotes

Key pathway insights:

  • STAT5B-CDK6 Axis: In renal cell carcinoma, DOT1L-mediated H3K79me2 directly promotes the transcription of STAT5B. Downregulation of STAT5B upon this compound treatment leads to decreased CDK6 expression, causing G1 cell cycle arrest [4].
  • FLT3-STAT5 Axis in Leukemia: In MLL-rearranged leukemias with FLT3-ITD mutations, DOT1L inhibition by this compound or pinometostat leads to downregulation of FLT3. This disrupts the FLT3-STAT5 signaling pathway, which is a major driver of proliferation and survival. Overexpression of constitutively active STAT5 can rescue the cytotoxic effects of DOT1L inhibition [5].
  • Canonical MLL Targets: At higher concentrations, DOT1L inhibition downregulates the classic MLL-fusion targets HOXA9 and MEIS1 [1] [3]. However, the FLT3-STAT5 pathway can be more sensitive to low-dose inhibition [5].

Important Considerations for Researchers

  • Cell Line Variability: The efficacy and IC₅₀ of this compound can vary significantly between different cell lines, even with the same genetic drivers (e.g., MLL-rearrangements). It is crucial to perform dose-response curves for each new model system [5].
  • Combination Therapy: The modest clinical activity of single-agent DOT1L inhibition (e.g., with pinometostat) suggests that combination strategies are promising. Preclinical data supports combining DOT1L inhibitors with other agents like hypomethylating drugs (e.g., azacitidine) or inhibitors of parallel pathways like FLT3 or MLL-menin interaction [1] [5].
  • Beyond H3K79me2: Remember that DOT1L has both catalytic (H3K79me-dependent) and non-catalytic (scaffolding) functions. Some phenotypic effects of this compound may be due to the disruption of protein-protein interactions within the DOT1L complex (DotCom) [1].

References

Application Notes and Protocols for SGC0946 in Leukemia Cell Proliferation Assays

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Biological Activity

SGC0946 is a highly selective small-molecule inhibitor of DOT1L (Disruptor of Telomeric Silencing 1-Like), the sole enzyme responsible for methylating histone H3 at lysine 79 (H3K79) [1] [2]. By inhibiting DOT1L, this compound disrupts chromatin-associated signaling pathways that are critical for the survival and self-renewal of cancer cells, leading to cell cycle arrest, apoptosis, and the suppression of metastatic potential [1].

  • IC₅₀ against DOT1L: 0.3 nM [1]
  • CAS Number: 1561178-17-3 [1]
  • Primary Mechanism: Induction of G1 phase arrest and suppression of cell self-renewal by reducing global levels of H3K79 mono-, di-, and tri-methylation (H3K79me1/me2/me3) [1] [3].

Its application is prominent in the research of MLL-rearranged leukemia, multiple myeloma, and other malignancies such as renal, ovarian, and breast cancer [1] [3] [2].

Quantitative Data Summary of Anti-Proliferative Effects

The table below summarizes the anti-proliferative effects of this compound observed across various cancer cell lines.

Table 1: Summary of this compound Efficacy in Preclinical Models

Cancer Type Cell Line / Model Concentration Treatment Duration Key Findings Primary Readout
Leukemia (MLL-r) Molm13 (MLL-AF9) 1 μM 7 days Time/dose-dependent reduction of H3K79me2; complete inhibition at day 7; downregulation of HOXA9 & MEIS1 [1]. Western Blot, Gene Expression
Human CB cells (MLL-AF9) 1, 5 μM 14 days Selective reduction of cell viability in transformed cells [1]. Cell Viability Assay
Multiple Myeloma RPMI-8226, MM.1S, KMS-11 1 μM 11-14 days Strong proliferation suppression; induced growth arrest & apoptosis [3]. Cell Viability Assay (CCK-8)
Ovarian Cancer SK-OV-3, TOV21G 0.2, 2, 20 μM 12 days Dose/time-dependent growth inhibition; induced G1 arrest [1]. Cell Proliferation, Cell Cycle
Renal Cell Carcinoma 786-O, A498 1, 2, 5, 10 μM Not Specified Attenuated growth & invasion; S-phase arrest; downregulated STAT5B & CDK6 [2]. CCK-8, Invasion Assay

Detailed Experimental Protocols

In Vitro Cell Proliferation and Viability Assay

This protocol is adapted from methods used in multiple myeloma and leukemia studies [3].

Key Reagents:

  • This compound: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
  • Target cell lines (e.g., MM.1S, RPMI-8226, Molm13).
  • Appropriate culture medium (e.g., RPMI-1640 with 10% FBS).
  • Cell Counting Kit-8 (CCK-8) or similar MTS/MTT reagent.

Procedure:

  • Seed Cells: Plate cells in 6-well plates at a density of 2x10⁴ to 1x10⁵ cells per well in complete medium.
  • Apply Compound: Treat cells with this compound at the desired concentrations (e.g., 0.25 μM, 0.5 μM, 1 μM). Include a vehicle control (DMSO at the same dilution).
  • Maintain Culture: Refresh the culture medium and compounds every 3 to 4 days to maintain inhibitor activity.
  • Assess Viability:
    • At designated time points (e.g., day 3-4 and day 11-14), aliquot cells and transfer to a 96-well plate.
    • Add CCK-8 reagent according to the manufacturer's instructions.
    • Incubate for 1-4 hours and measure the optical density (OD) at 450 nm using a microplate reader.
  • Data Analysis: Calculate cell viability relative to the vehicle control. Plot dose-response curves to determine IC₅₀ values.
Cell Cycle Analysis via Flow Cytometry

This protocol is used to demonstrate this compound-induced G1 arrest [1] [2].

Key Reagents:

  • Ethanol (70%, ice-cold)
  • Propidium Iodide (PI) staining solution: PI (e.g., 50 μg/mL) and RNase A (e.g., 100 μg/mL) in PBS.

Procedure:

  • Treat and Harvest: Treat cells (e.g., SK-OV-3, 786-O) with this compound (e.g., 10 μM) or DMSO for the desired duration (e.g., 12 days).
  • Fix Cells: Harvest cells by trypsinization, wash with PBS, and gently resuspend in ice-cold 70% ethanol. Fix at 4°C for at least 2 hours or overnight.
  • Stain DNA: Wash fixed cells with PBS to remove ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at 37°C.
  • Acquire and Analyze: Analyze DNA content using a flow cytometer. A minimum of 10,000 events per sample should be collected. Use software (e.g., ModFit) to determine the percentage of cells in G1, S, and G2/M phases.
In Vivo Efficacy Study in a Xenograft Model

This protocol outlines the in vivo validation of this compound's anti-tumor effect, as demonstrated in an ovarian cancer model [1].

Key Reagents:

  • This compound: Prepare a suitable formulation for injection (e.g., in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
  • Immunodeficient mice (e.g., NOD-SCID or C.B-17 SCID mice).

Procedure:

  • Establish Tumors: Generate an orthotopic or subcutaneous xenograft model by implanting relevant cancer cells.
  • Grouping and Dosing: Once tumors are palpable, randomize mice into control and treatment groups (n=5-10). Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal injection.
  • Dosing Schedule: Administer the compound twice weekly for 6 weeks.
  • Monitor Tumor Growth: Measure tumor dimensions regularly (e.g., every 3 days) using digital calipers. Calculate tumor volume using the formula: ( \text{Volume} = \frac{\text{length} \times \text{width}^2}{2} ).
  • Endpoint Analysis: At the end of the study, euthanize the animals, excise and weigh tumors. Tumor tissues can be processed for further analysis, such as Western blotting to confirm reduction of H3K79me2 and downstream targets like CDK6 and cyclin D3.

Signaling Pathways and Molecular Mechanisms

This compound exerts its anti-proliferative effects by directly inhibiting DOT1L, leading to a cascade of transcriptional and signaling changes. The following diagram illustrates the key pathways involved.

G cluster_canonical Canonical Pathway in MLL-r Leukemia This compound This compound DOT1L_Inhibition DOT1L_Inhibition This compound->DOT1L_Inhibition H3K79me2_Loss H3K79me2_Loss DOT1L_Inhibition->H3K79me2_Loss MLL_Fusion MLL_Fusion DOT1L_Inhibition->MLL_Fusion Disrupts Gene_Transcription Gene_Transcription H3K79me2_Loss->Gene_Transcription HOXA9_MEIS1 HOXA9_MEIS1 H3K79me2_Loss->HOXA9_MEIS1 Downregulates STAT5B STAT5B H3K79me2_Loss->STAT5B Downregulates FLT3 FLT3 H3K79me2_Loss->FLT3 Downregulates Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis MLL_Fusion->HOXA9_MEIS1 Activates HOXA9_MEIS1->Apoptosis CDK6_CyclinD3 CDK6_CyclinD3 STAT5B->CDK6_CyclinD3 Promotes FLT3->CDK6_CyclinD3 Signaling CDK6_CyclinD3->Cell_Cycle_Arrest

Diagram Title: Molecular Mechanism of this compound Action

The core mechanism involves:

  • Direct Inhibition: this compound potently inhibits DOT1L methyltransferase activity [1].
  • Epigenetic Dysregulation: This leads to a profound loss of H3K79me2 across the genome, a key mark for active transcription [3] [4].
  • Transcriptional Alterations:
    • In MLL-rearranged leukemia, it disrupts the canonical pathway by downregulating critical oncogenes like HOXA9 and MEIS1 [1] [5].
    • In other contexts (e.g., renal cell carcinoma, FLT3-ITD leukemia), it downregulates key drivers such as STAT5B and FLT3, which in turn suppresses downstream effectors like CDK6 and cyclin D3 [4] [2].
  • Functional Outcomes: These transcriptional changes converge to induce cell cycle arrest (G1/S) and apoptosis, effectively inhibiting cancer cell proliferation [1] [3] [2].

Critical Notes for Researchers

  • Specificity of Response: The efficacy of this compound can vary. In multiple myeloma, cell lines with specific genetic backgrounds (e.g., KMS-12PE, U-266) showed lower sensitivity, suggesting the existence of resistant subtypes or alternative survival pathways [3].
  • Off-Target Considerations: While this compound is highly selective for DOT1L, using a second, structurally distinct DOT1L inhibitor (e.g., EPZ-5676) in key control experiments is recommended to confirm that observed phenotypes are on-target [3] [6].
  • Handling and Storage: this compound is supplied as a solid and should be stored as recommended (e.g., -20°C). Stock solutions in DMSO are hygroscopic; use newly opened DMSO and store aliquots at -80°C to avoid inactivation [1].

References

Comprehensive Research Applications and Protocols for SGC0946 in Solid Tumors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SGC0946 and DOT1L Inhibition

This compound is a highly potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like), which has emerged as a promising epigenetic therapeutic target for various cancers. DOT1L represents a unique epigenetic enzyme as it is the sole protein methyltransferase responsible for catalyzing the methylation of histone H3 on lysine 79 (H3K79), a chromatin mark associated with active transcription and transcriptional elongation. Unlike most protein methyltransferases that contain a SET domain, DOT1L features a protein fold more closely resembling protein arginine methyltransferases (PRMTs), making it an distinctive member of the epigenetic regulatory machinery. [1] [2]

The significance of DOT1L inhibition in cancer therapeutics stems from its aberrant activity in multiple malignancies, particularly through its role in stabilizing oncogenic transcriptional programs. This compound exhibits remarkable potency with a half-maximal inhibitory concentration (IC50) of 0.3 nM against DOT1L in cell-free assays, and demonstrates over 100-fold selectivity for DOT1L compared to other histone methyltransferases, making it an excellent chemical probe for investigating DOT1L biology and therapeutic potential. [3] [1] This high specificity profile minimizes off-target effects in experimental systems, providing researchers with a reliable tool for dissecting DOT1L-dependent processes in solid tumors.

Mechanism of Action and Biological Activity

Molecular Mechanism of DOT1L Inhibition

This compound functions as a competitive antagonist that binds to the S-adenosylmethionine (SAM) cofactor-binding site of DOT1L, effectively blocking the methyl transfer process. Structural analyses reveal that this compound induces significant conformational remodeling of the DOT1L catalytic site, particularly through rearrangement of the activation loop (residues 122-140) and substrate-binding loop (residues 301-311). This structural reorganization disrupts the methyl transfer channel, a critical architecture required for catalytic activity that partitions the SAM-binding cavity from the substrate-binding site. The inhibitor's deazaadenosine moiety recapitulates critical interactions with Glu186, Asp222, and Phe223 that are normally engaged by the natural SAM cofactor, while its brominated adenine ring occupies a hydrophobic cleft composed of F223, F245, and V249 side chains, contributing to its enhanced potency compared to earlier-generation inhibitors. [2]

The binding of this compound to DOT1L results in dose-dependent reduction of H3K79 methylation marks in cellular systems, with studies demonstrating IC50 values of 2.6 nM in A431 cells and 8.8 nM in MCF10A cells for reduction of H3K79 dimethylation. This effective engagement of the cellular target makes this compound a valuable tool for investigating the functional consequences of DOT1L inhibition in various cancer models. The brominated analog this compound represents a significant improvement over earlier inhibitors like EPZ004777, with enhanced cellular potency attributed to improved interactions within the hydrophobic cleft of the DOT1L binding pocket. [1] [2]

Functional Consequences in Cancer Cells

The inhibition of DOT1L by this compound triggers multiple anti-cancer phenotypic effects across various solid tumor models:

  • Cell cycle arrest: this compound treatment induces G1 phase cell cycle arrest by blocking DOT1L enzymatic activity, as demonstrated in ovarian cancer cell lines SK-OV-3 and TOV21G after 12 days of treatment with 10 μM this compound. This cell cycle arrest is associated with decreased expression of key cell cycle regulators including CDK6 and cyclin D3. [4] [3]

  • Suppression of self-renewal and metastatic potential: this compound treatment effectively suppresses clonogenic growth and reduces the formation of tumor spheroids across multiple solid tumor models, indicating impairment of cancer stem-like properties that drive tumor initiation and progression. [4]

  • Induction of differentiation: In several cancer models, this compound treatment promotes molecular and morphological changes consistent with cellular differentiation, potentially reversing the dedifferentiated state that characterizes aggressive malignancies. [4]

The convergence of these anticancer mechanisms positions this compound as a promising candidate for further therapeutic development and as a valuable research tool for investigating DOT1L-dependent processes in solid tumors.

Therapeutic Applications in Solid Tumor Models

Ovarian Cancer

Research has demonstrated compelling evidence for the therapeutic potential of this compound in ovarian cancer models. In vitro studies using SK-OV-3 and TOV21G ovarian cancer cell lines showed that this compound inhibits cell proliferation in a dose- and time-dependent manner, with significant growth inhibition observed at concentrations of 0.2, 2, and 20 μM over a 12-day treatment period. This antiproliferative effect was accompanied by reduced clonogenic capacity, indicating impairment of long-term proliferative potential. [4]

In vivo validation using a mouse orthotopic xenograft model of ovarian cancer revealed that administration of this compound (10 mg/kg, intraperitoneally, twice weekly for 6 weeks) significantly suppressed tumor progression, resulting in smaller tumor size and reduced tumor weight compared to untreated controls. Analysis of excised tumors demonstrated that this antitumor effect correlated with inhibition of DOT1L enzymatic activity, evidenced by decreased levels of H3K79me2 and downregulation of CDK6 and cyclin D3, providing mechanistic insight into the cell cycle arrest observed in vitro. [4] [3]

Breast Cancer

This compound has shown promising activity in triple-negative breast cancer (TNBC) models, particularly in the context of overcoming drug resistance. Screening approaches using TNBC cell lines (MDA-MB-436 and Hs 578T) with acquired resistance to paclitaxel—a first-line chemotherapeutic for TNBC—have identified this compound as a candidate for overcoming this resistance. As paclitaxel resistance is closely intertwined with epigenetic dysregulation, DOT1L inhibition represents a promising strategy for resensitizing resistant tumors to conventional therapies. [5]

The application of this compound in breast cancer extends beyond direct cytotoxicity to include suppression of metastatic potential, aligning with observations across solid tumors that DOT1L inhibition can impair the self-renewal capacity of cancer cells and reduce their invasive capabilities. These findings support further investigation of this compound as either a monotherapy or combination therapy approach for aggressive breast cancer subtypes. [4]

Lung Cancer

Recent studies have revealed a particularly compelling application for this compound in lung cancer with specific DOT1L mutations. Approximately 3% of lung cancers harbor DOT1L mutations, with several identified as gain-of-function mutations that enhance DOT1L enzymatic activity and promote aggressive tumor behavior. The most prominent of these, the R231Q mutation located in the catalytic DOT domain, increases substrate binding ability, promotes cell growth and drug resistance in vitro and in vivo, and specifically activates the MAPK/ERK signaling pathway by enriching H3K79me2 on the RAF1 promoter. [6]

Table 1: Summary of this compound Efficacy in Solid Tumor Models

Cancer Type Model System Concentration/Dosage Key Findings References
Ovarian Cancer SK-OV-3, TOV21G cells 0.2-20 μM (in vitro) Dose-dependent growth inhibition, G1 cell cycle arrest, reduced colony formation [4] [3]
Ovarian Cancer Mouse orthotopic xenograft 10 mg/kg, ip, twice weekly for 6 weeks Significant suppression of tumor progression, decreased H3K79me2, CDK6, and cyclin D3 [4] [3]
Lung Cancer (with DOT1L mutations) NCI-H460 R231Q mutant cells Low micromolar concentrations Reduced H3K79 methylation, inhibited proliferation, self-renewal, migration, and invasion [6] [7]
Lung Cancer H460R231Q CDX mouse model 20 mg/kg, ip for 3 weeks 54.38% tumor growth inhibition, suppression of MAPK/ERK pathway [7]
Breast Cancer MDA-MB-436, Hs 578T (including paclitaxel-resistant) Screening concentrations Potential strategy against drug-resistant TNBC [5]

The context-specific vulnerability created by DOT1L mutations suggests a potential precision medicine application for this compound. Combination treatment approaches pairing this compound with MAPK/ERK pathway inhibitors (such as binimetinib) have demonstrated synergistic efficacy in preclinical models of lung cancer harboring DOT1L R231Q mutations, providing a rational therapeutic strategy for this molecularly-defined patient subset. [6]

Experimental Protocols and Methodologies

In Vitro Assessment of Anti-proliferative Effects

Protocol for Cell Viability and Proliferation Assays

  • Cell seeding: Plate solid tumor cell lines (e.g., ovarian cancer SK-OV-3, TOV21G) in 96-well plates at a density of 3-5 × 10³ cells per well in 100 μL of appropriate complete medium. Allow cells to adhere overnight under standard culture conditions (37°C, 5% CO₂). [4]

  • Compound treatment: Prepare a concentration gradient of this compound (typically ranging from 0.1 μM to 20 μM) in complete medium, with DMSO concentration normalized across all conditions (not exceeding 0.1%). Replace initial culture medium with 100 μL of treatment medium per well. Include vehicle control (DMSO only) and positive control for cytotoxicity. [4] [5]

  • Incubation and assessment: Incubate cells for predetermined durations (e.g., 4 days for initial assessment, up to 12 days for chronic exposure studies). For longer-term assays, refresh treatment medium every 3-4 days. Assess cell viability using standardized methods such as Cell Counting Kit-8 (CCK-8) according to manufacturer's instructions. Measure absorbance at 450 nm using a plate reader and calculate percentage viability relative to vehicle-treated controls. [4] [5]

  • Clonogenic assays: For assessment of long-term proliferative capacity, seed cells at low density (200-500 cells/well in 6-well plates), treat with this compound for 12-14 days with weekly medium changes, then fix with methanol and stain with 0.5% crystal violet. Count colony formation (defined as >50 cells per colony) manually or using automated colony counting software. [4]

In Vivo Efficacy Studies

Protocol for Mouse Orthotopic Xenograft Models

  • Model establishment: Utilize 4-6 week old female NOD-SCID mice for orthotopic implantation. For ovarian cancer models, surgically implant luciferase-tagged tumor cells into the ovarian bursa. Allow tumors to establish for 7-10 days prior to initiation of treatment. [4] [3]

  • Treatment protocol: Randomize tumor-bearing mice into treatment groups (typically n=5-10 per group). Administer this compound via intraperitoneal injection at 10 mg/kg, prepared in a formulation of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O. Maintain twice-weekly dosing schedule for 6 weeks. Include vehicle control group receiving formulation alone. [4] [3]

  • Tumor monitoring: Monitor tumor growth weekly using in vivo imaging systems for luciferase-tagged models or via caliper measurements for subcutaneous models. Calculate tumor volume using the formula: V = (length × width²)/2. Record body weight weekly as an indicator of overall health and potential toxicity. [4]

  • Endpoint analysis: Euthanize animals at study endpoint (typically 6 weeks or when tumors reach ethical size limits). Excise tumors, weigh, and process for downstream analyses. For molecular analyses, snap-freeze tumor tissue in liquid nitrogen or preserve in formalin for immunohistochemistry. Assess H3K79me2 levels, CDK6, and cyclin D3 expression by Western blot to confirm target engagement. [4] [3]

Target Engagement and Biomarker Assessment

Western Blot Analysis for H3K79me2

  • Sample preparation: Lyse cells or homogenized tumor tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using BCA assay and normalize samples to equal concentration. [4] [3]

  • Gel electrophoresis and transfer: Separate 20-30 μg of total protein per sample by SDS-PAGE (12-15% gels for histone proteins). Transfer to PVDF membranes using standard wet or semi-dry transfer systems. [4]

  • Immunoblotting: Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against H3K79me2 (1:1000), total H3 (loading control), CDK6 (1:1000), and cyclin D3 (1:1000) overnight at 4°C. After washing, incubate with appropriate HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. [4] [3]

  • Detection and analysis: Develop blots using enhanced chemiluminescence substrate and image with digital imaging system. Quantify band intensities using image analysis software, normalizing H3K79me2 signals to total H3. [4]

Table 2: Key Biochemical and Cellular Assays for this compound Characterization

Assay Type Purpose Key Parameters Expected Outcomes
Radioactive enzyme assay Biochemical potency IC50 determination against DOT1L IC50 = 0.3 nM [4] [3]
H3K79me2 reduction in A431 cells Cellular target engagement IC50 for H3K79me2 reduction after 4 days IC50 = 2.6 nM [4] [1]
Cell cycle analysis Mechanistic phenotyping Flow cytometry after 12 days treatment G1 phase arrest, decreased S and G2/M phases [4]
Colony formation assay Long-term proliferative capacity Colony counting after 12-14 days treatment Dose-dependent reduction in colony formation [4]
In vivo tumor growth inhibition Therapeutic efficacy Tumor volume/weight measurement after 6 weeks treatment Significant suppression of tumor progression [4] [3]

Signaling Pathways and Molecular Mechanisms

The mechanistic basis for this compound activity in solid tumors involves multifaceted modulation of key oncogenic signaling pathways. The following diagram illustrates the primary molecular mechanisms through which this compound exerts its anti-tumor effects:

G This compound This compound DOT1L Inhibitor DOT1L DOT1L Enzyme This compound->DOT1L Inhibits H3K79me2 H3K79me2 Histone Mark DOT1L->H3K79me2 Catalyzes Gene_Expression Oncogenic Gene Expression H3K79me2->Gene_Expression Promotes RAF1 RAF1 Expression H3K79me2->RAF1 Enriches on Promoter CellCycle Cell Cycle Progression Gene_Expression->CellCycle Drives Outcomes Anti-Tumor Effects • G1 Cell Cycle Arrest • Reduced Self-renewal • Suppressed Metastasis • Induced Differentiation Gene_Expression->Outcomes Impacts CDK6 CDK6/Cyclin D3 CellCycle->CDK6 Requires MAPK MAPK/ERK Pathway MAPK->CellCycle Stimulates RAF1->MAPK Activates CDK6->Outcomes Modulates

Figure 1: Molecular mechanisms of this compound anti-tumor activity. This compound inhibits DOT1L, reducing H3K79me2 levels and disrupting oncogenic transcriptional programs. In lung cancers with DOT1L R231Q mutations, H3K79me2 enrichment on the RAF1 promoter activates MAPK/ERK signaling. DOT1L inhibition downregulates CDK6/cyclin D3 expression, inducing G1 cell cycle arrest and multiple anti-tumor effects.

The epigenetic reprogramming mediated by this compound results in selective alteration of gene expression patterns that preferentially affect cancer-relevant pathways. In ovarian cancer models, this manifests as downregulation of cell cycle regulators including CDK6 and cyclin D3, leading to G1 phase arrest. In lung cancer models with DOT1L R231Q mutations, the primary affected pathway is the MAPK/ERK signaling cascade, where DOT1L inhibition reduces H3K79me2 enrichment on the RAF1 promoter, subsequently decreasing expression of this critical signaling component and impairing downstream oncogenic signaling. [4] [6]

The context-dependent effects of this compound highlight the importance of proper patient stratification and molecular diagnostics when considering DOT1L inhibition as a therapeutic strategy. The convergence of different oncogenic pathways on cell cycle control mechanisms explains the consistent observation of G1 arrest across multiple solid tumor types following this compound treatment, while the specific pathway dependencies (such as MAPK/ERK in mutant DOT1L lung cancers) suggest opportunities for rational combination therapies. [6]

References

Comprehensive Application Notes and Protocols: SGC0946 as a Novel Antiviral for SARS-CoV-2 Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SGC0946 and SARS-CoV-2 Antiviral Research

The COVID-19 pandemic has underscored the critical need for broad-spectrum antiviral agents capable of targeting SARS-CoV-2 and its emerging variants. This compound, originally developed as a highly selective DOT1L methyltransferase inhibitor for cancer research, has recently been identified as a promising antiviral compound through drug repurposing approaches. This unexpected discovery emerged from screening epigenetic compound libraries against SARS-CoV-2 viral enzymes, revealing that this compound exhibits significant antiviral activity against SARS-CoV-2 by targeting the non-structural protein 14 (nsp14) N7-methyltransferase (N7-MTase) domain. [1] [2]

The SARS-CoV-2 nsp14 N7-MTase plays an essential role in viral replication by catalyzing the methylation of the 5'-guanosine cap structure of viral mRNA, which is critical for mRNA stability, efficient translation, and immune evasion. Catalytic mutants of this enzyme impair viral replication and abolish viral virulence, validating it as a promising therapeutic target for SARS-CoV-2. Unlike many conventional methyltransferase inhibitors that struggle with cell permeability, this compound and its analog SGC8158 were developed with favorable membrane permeability properties, making them particularly suitable for targeting intracellular viral enzymes. [1]

Molecular Mechanism of Action

Structural Basis of nsp14 Inhibition

This compound functions as a bisubstrate inhibitor of the SARS-CoV-2 nsp14 N7-MTase, simultaneously occupying both the S-adenosyl methionine (SAM) cofactor binding pocket and the RNA substrate binding site. Structural biology approaches have revealed that this compound co-crystallizes with the nsp14 N7-MTase core, with the complex diffracting to high resolution (1.57 Å). The compound binds at the C-terminal ends of strands β1', β2', β3', supported by loops between β1' and β2', β2' and αA, and β3' and β4'. [1]

The structural analysis demonstrates that the atypical Rossmann fold of the nsp14 N7-MTase domain shares remarkable similarity with the catalytic cores of DOT1L (a histone H3 lysine-79 MTase) and members of the PRMT family (protein arginine MTases). This structural homology explains why this compound, originally designed to target DOT1L, effectively inhibits the viral methyltransferase. The compound induces a catalytically dead conformation of the enzyme's activation loop to accommodate its lipophilic tail, preventing both SAM binding and RNA substrate positioning. [1] [2]

Functional Consequences on Viral Replication

By inhibiting nsp14 N7-MTase activity, this compound disrupts the 5' cap formation of SARS-CoV-2 mRNA, leading to:

  • Reduced mRNA stability and accelerated degradation
  • Impaired translation efficiency of viral proteins
  • Enhanced recognition by host pattern recognition receptors due to lacking proper cap structures
  • Ultimately, suppression of viral replication and propagation

This mechanism represents a novel approach to SARS-CoV-2 inhibition, distinct from currently approved antivirals that primarily target viral proteases or RNA-dependent RNA polymerase. [1]

Experimental Data and Key Findings

Quantitative Antiviral Activity

Table 1: Biochemical and Cellular Activity Profile of this compound

Parameter Value Experimental Context Reference
DOT1L IC₅₀ 0.3 nM Radioactive enzyme assay (cell-free) [2] [3] [4]
H3K79me2 Cellular IC₅₀ 2.6 nM A431 cells (4-day treatment) [2] [4]
H3K79me2 Cellular IC₅₀ 8.8 nM MCF10A cells [2] [4]
Antiviral Efficacy Significant reduction SARS-CoV-2 replication assays [1]
Cellular Viability Reduction Selective killing MLL-AF9 transformed cord blood cells (14-day treatment) [3]
Efficacy in Disease Models

Table 2: Efficacy of this compound in Preclinical Models

Model System Dosing Regimen Key Findings Reference
Ovarian cancer orthotopic xenograft 10 mg/kg, ip, twice weekly for 6 weeks Significant tumor progression suppression; reduced H3K79me2, CDK6, and cyclin D3 [3]
MLL-AF9 experimental leukemia 1-5 μM, 14 days Selective reduction of cell viability in transformed cells [3]
Ovarian cancer cells (SK-OV-3, TOV-21G) 0.2-20 μM, 12 days Dose-dependent growth inhibition; G1 phase arrest at 10 μM [3]
Molm13 MLL cell line 1 μM, 3-7 days Time-dependent reduction of H3K79me2; complete inhibition by day 7 [3]

Research Applications and Workflows

Antiviral Research Applications

This compound serves as a valuable chemical probe for investigating the role of nsp14 in SARS-CoV-2 replication and pathogenesis. Its applications in antiviral research include:

  • Mechanistic studies of viral mRNA capping and its role in immune evasion
  • Combination therapy screening with other antiviral agents targeting different stages of the viral life cycle
  • Resistance mechanism studies to understand potential viral escape mutations
  • Broad-spectrum antiviral evaluation against other coronaviruses and RNA viruses utilizing similar capping mechanisms

The high selectivity profile of this compound (over 100-fold selective for other histone methyltransferases and DNMT1) makes it particularly useful for delineating the specific contribution of nsp14 inhibition to the overall antiviral effect. [1] [2] [4]

Experimental Workflow for Antiviral Assessment

The following diagram illustrates a comprehensive workflow for evaluating this compound's antiviral activity:

G Start Study Design Biochem Biochemical Assays nsp14 N7-MTase inhibition IC50 determination Start->Biochem Cell Cellular Assays H3K79me2 reduction Cell viability assessment Start->Cell Antiviral Antiviral Activity Plaque reduction assays Viral RNA quantification Biochem->Antiviral Cell->Antiviral Mech Mechanistic Studies Cellular thermal shift assays RNA binding interference Antiviral->Mech Analysis Data Analysis Dose-response curves Statistical validation Mech->Analysis

Detailed Experimental Protocols

Biochemical nsp14 N7-MTase Inhibition Assay

Purpose: To evaluate direct inhibition of SARS-CoV-2 nsp14 N7-methyltransferase activity by this compound. [1]

Materials and Reagents:

  • Purified SARS-CoV-2 nsp14 N7-MTase core (residues 1-298)
  • This compound (prepare 10 mM stock solution in DMSO)
  • S-adenosyl methionine (SAM)
  • RNA substrate corresponding to SARS-CoV-2 5' UTR
  • Radiolabeled SAM ([³H]-SAM) for detection
  • Methyltransferase assay buffer (50 mM Tris-HCl, pH 8.0, 5 mM DTT, 1 mM EDTA)

Procedure:

  • Prepare reaction mixtures containing 50 nM nsp14 N7-MTase in assay buffer
  • Add this compound at varying concentrations (0.1 nM to 10 μM) with DMSO control
  • Initiate reactions by adding SAM (20 μM final) and RNA substrate (1 μM final)
  • Incubate at 30°C for 60 minutes
  • Terminate reactions by adding excess unlabeled SAM
  • Quantify methyl transfer using filter binding assays or scintillation proximity assays
  • Analyze data using nonlinear regression to determine IC₅₀ values

Technical Notes:

  • Maintain final DMSO concentration below 1% across all samples
  • Include positive control (no inhibitor) and negative control (no enzyme)
  • Perform experiments in triplicate for statistical significance
  • For comparison, include known methyltransferase inhibitors like Sinefungin
Cellular Antiviral Activity Assessment

Purpose: To determine the effect of this compound on SARS-CoV-2 replication in mammalian cell cultures. [1] [3]

Materials and Reagents:

  • Vero E6 or Calu-3 cells (appropriate host cells for SARS-CoV-2)
  • SARS-CoV-2 virus strain (perform all work in BSL-3 facilities)
  • This compound (prepare working concentrations in cell culture medium)
  • Ribavirin or Remdesivir as reference antiviral controls
  • Cell viability assay reagents (MTT or CellTiter-Glo)
  • qRT-PCR reagents for viral RNA quantification

Procedure:

  • Seed cells in 96-well plates at 2×10⁴ cells/well and incubate overnight
  • Pre-treat cells with this compound (0.1 nM to 10 μM) for 2 hours
  • Infect cells with SARS-CoV-2 at MOI 0.1 for 1 hour
  • Remove inoculum and replace with fresh medium containing this compound
  • Incubate for 24-48 hours post-infection
  • Collect supernatant for viral titer determination by plaque assay
  • Harvest cells for viral RNA extraction and qRT-PCR analysis
  • Assess cell viability using appropriate assays
  • Calculate selective index (CC₅₀/EC₅₀)

Technical Notes:

  • Include cytotoxicity controls (compound without virus)
  • Normalize viral RNA levels to housekeeping genes
  • Test against multiple SARS-CoV-2 variants if available
  • Confirm reduction of H3K79me2 as proof of target engagement

Formulation and Handling Guidelines

Preparation and Storage

Stock Solution Preparation:

  • For in vitro assays: Prepare 10-100 mM stock solutions in molecular biology grade DMSO
  • Aliquot and store at -20°C to -80°C protected from light
  • Avoid repeated freeze-thaw cycles (stable for up to 1 year at -20°C, 2 years at -80°C)

Working Solution Preparation:

  • Dilute stock solution in appropriate buffer or cell culture medium
  • Ensure final DMSO concentration does not exceed 0.1% for cellular assays
  • For in vivo studies: Formulate at 5 mg/mL in 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [3]
In Vivo Administration

For animal studies, this compound has been successfully administered at 10 mg/kg via intraperitoneal injection twice weekly for 6 weeks in ovarian cancer xenograft models. This dosing regimen significantly suppressed tumor progression and inhibited DOT1L enzymatic activity as evidenced by reduced H3K79me2 levels in tumors. [3]

Research Implications and Future Directions

The discovery of this compound's antiviral activity against SARS-CoV-2 represents a compelling example of drug repurposing from oncology to infectious diseases. The structural insights gained from the co-crystal structure of this compound with nsp14 N7-MTase provide a rational foundation for designing more potent and selective analogs through structure-activity relationship (SAR) studies. [1]

Future research directions should focus on:

  • Optimizing the chemical structure to enhance antiviral potency while reducing potential host epigenetic effects
  • Exploring combination therapies with other antiviral agents targeting different stages of the viral life cycle
  • Evaluating broad-spectrum activity against other coronaviruses and emerging RNA viruses
  • Developing prodrug strategies to improve pharmacokinetic properties for potential clinical application

The experimental protocols outlined herein provide a comprehensive framework for advancing the characterization of this compound and its derivatives as novel antiviral agents targeting the essential nsp14 N7-methyltransferase of SARS-CoV-2.

References

Application Note: SGC0946 in Preclinical Mouse Models

Author: Smolecule Technical Support Team. Date: February 2026

1. Proposed Formulations and Dosing

The table below summarizes key formulation and dosing information for SGC0946 from commercial and literature sources.

Formulation Type Composition Target Concentration Reported Use in Models Source / Reference
Homogeneous Suspension 0.5% methylcellulose (CMC-Na) 5 mg/mL General in vivo dosing [1]
Clear Solution (for IP injection?) 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O 5 mg/mL (8.08 mM) General in vivo dosing [1] [2]
Clear Solution (Oral Gavage?) 5% DMSO, 95% Corn oil 0.5 mg/mL (0.81 mM) General in vivo dosing [1]
Ex Vivo Pre-treatment Culture medium with this compound 1 μM Myeloma xenograft study [3]

2. Detailed Protocol for Xenograft Efficacy Studies

A study on multiple myeloma provides a directly applicable experimental methodology using this compound [3].

  • Cell Line and Culture: Use relevant cancer cell lines (e.g., RPMI-8226 for multiple myeloma).
  • Ex Vivo Pre-treatment: Treat cells with 1 μM this compound or a vehicle control (e.g., DMSO) for 3 days in culture.
  • Xenograft Establishment: Harvest the pre-treated cells and subcutaneously inject 1 x 10⁷ cells (suspended in 200 μL of culture medium like RPMI-1640) into the flanks of immunodeficient mice (e.g., C.B-17 SCID mice).
  • Tumor Monitoring: Measure tumor dimensions regularly with calipers. Calculate tumor volume using the formula: Volume = (length × width²) / 2.
  • Expected Outcome: The study demonstrated that tumor growth from this compound-pre-treated cells was significantly suppressed compared to the control group [3].

3. Evidence of In Vivo Efficacy and Combination Therapy

Beyond the specific protocol, other studies confirm the in vivo activity of this compound and suggest broader therapeutic strategies.

  • Ovarian Cancer Model: this compound was reported to cause "significant inhibition of tumor progression" in an orthotopic ovarian xenograft model, though the exact dosing regimen was not detailed in the provided excerpt [1].
  • Lung Cancer Combination Strategy: Research on DOT1L gain-of-function mutations in lung cancer suggests that the combination of a DOT1L inhibitor (this compound) with a MAPK/ERK pathway inhibitor (Binimetinib) can effectively reverse malignant phenotypes, providing a rationale for exploring combination therapies in vivo [4].

Experimental Workflow for In Vivo Dosing with this compound

For a more direct in vivo dosing approach (e.g., intraperitoneal injection or oral gavage), the following workflow outlines the critical decision points based on available information.

Start Start: In Vivo Dosing with this compound F1 Formulation Selection Start->F1 Opt1 Suspension in 0.5% CMC-Na (5 mg/mL) F1->Opt1 Opt2 Solution in: 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O (5 mg/mL) F1->Opt2 Opt3 Solution in: 5% DMSO, 95% Corn Oil (0.5 mg/mL) F1->Opt3 F2 Dosing Determination Opt1->F2 Opt2->F2 Opt3->F2 Note1 Note: Specific dose (mg/kg) not reported in searched literature. F2->Note1 Rec1 Rationale: Use ex vivo pre-treatment with 1 µM this compound for 3 days before implantation (see Protocol) F2->Rec1 Recommended Path F3 Validate Target Engagement Rec1->F3 Assay Measure H3K79me2 levels in tumor tissue via Western blot F3->Assay

Important Considerations for Researchers

When planning your experiments, please consider the following gaps and recommendations based on the current literature:

  • Dose Escalation is Critical: The searched literature does not specify a definitive mg/kg dosing concentration for direct in vivo administration (IP, IV, or oral). Therefore, a dose-escalation study to determine the maximum tolerated dose (MTD) and efficacy is essential.
  • Monitor Pharmacodynamic Markers: The most reliable way to confirm that this compound is hitting its target in vivo is to measure the reduction of H3K79 dimethylation (H3K79me2) in tumor tissues using Western blot or immunohistochemistry [1] [3].
  • Consult Original Literature: For the specific models mentioned (e.g., ovarian, lung), I highly recommend retrieving the full-text articles for any omitted methodological details [1] [4] [5].

References

Comprehensive Application Notes and Protocols for SGC0946 in Histone Methylation ChIP-seq Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SGC0946 and DOT1L Inhibition

This compound is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disrupter of Telomeric Silencing 1-Like), which specifically catalyzes the methylation of histone H3 at lysine 79 (H3K79) [1]. DOT1L is the sole enzyme responsible for all three states of H3K79 methylation (mono-, di-, and trimethylation) in mammalian cells, making it a critical regulator of transcriptional processes [2]. This compound exhibits remarkable potency with an IC₅₀ value of 0.3 nM against DOT1L, enabling highly specific interrogation of H3K79 methylation-dependent biological processes without significant off-target effects [1]. This inhibition directly reduces H3K79me2 levels in a dose- and time-dependent manner, as demonstrated in various cellular models including leukemia cells and renal carcinoma models [3] [1].

The strategic inhibition of DOT1L by this compound provides researchers with a powerful chemical tool to investigate the functional roles of H3K79 methylation in diverse biological contexts, including cancer progression, cellular reprogramming, and developmental processes [2] [3]. Unlike histone modifications located on flexible histone tails, H3K79 methylation occurs within the globular core of histone H3, making its study particularly dependent on robust chromatin-based methodologies like ChIP-seq [4]. The application of this compound in combination with ChIP-seq technologies enables genome-wide mapping of H3K79 methylation patterns and their functional consequences under inhibited conditions, providing critical insights into DOT1L-mediated epigenetic regulation.

This compound Application Notes

Chemical Properties and Handling

Chemical Structure and Properties: this compound (CAS Number: 1561178-17-3) has a molecular weight of 618.57 g/mol and molecular formula C₂₈H₄₀BrN₇O₄ [1]. The compound is typically supplied as a solid powder that should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years). This compound is soluble in DMSO at concentrations up to 50 mg/mL (80.83 mM), but stock solutions should be prepared fresh and aliquoted to prevent repeated freeze-thaw cycles that may compromise activity.

Working Solution Preparation: For cell culture applications, prepare a 10 mM stock solution by dissolving this compound in sterile DMSO. Further dilute this stock in appropriate cell culture medium to achieve the desired working concentrations, typically ranging from 100 nM to 20 μM depending on the cell type and experimental objectives [3] [1] [4]. Include vehicle controls with equivalent DMSO concentrations (usually ≤0.1%) in all experiments to account for potential solvent effects.

Cell Culture and Treatment Specifications

Table 1: this compound Treatment Conditions for Different Cell Models

Cell Type Recommended Concentration Treatment Duration Key Phenotypic Outcomes Reference
Leukemia (MLL-rearranged) 1-5 μM 7-14 days Reduced viability; decreased HOXA9/MEIS1 expression [1]
Ovarian cancer (SK-OV-3, TOV21G) 0.2-20 μM 12 days G1 phase cell cycle arrest; reduced proliferation [1]
Renal carcinoma (786-O, A498) 1-10 μM 2-7 days Attenuated growth and invasion; S-phase arrest [3]
Neural progenitors (CPCs, CGNPs) 1-5 μM 2-7 days with replenishment every 2 days Altered differentiation patterns [4]
Pluripotent stem cells Not specified in results Varies Enhanced reprogramming efficiency; increased histone acetylation [2]

Cell Culture Considerations: The effective concentration and duration of this compound treatment should be optimized for each experimental system. In rapidly dividing cells, this compound may need to be replenished every 2-3 days to maintain effective DOT1L inhibition, as histone turnover can gradually restore H3K79 methylation states [4]. For neural progenitor cells isolated from embryonic cortical brain tissue (E11.5-E14.5) or cerebellar granular neuron progenitors from postnatal tissue (P5-P7), treatment with 1-5 μM this compound at the time of plating with replenishment every two days has proven effective [4].

Phenotypic Outcomes and Validation

Molecular Validation: Effective DOT1L inhibition by this compound should be confirmed through measurement of H3K79me2 reduction by Western blotting or immunofluorescence. Complete inhibition of H3K79me2 typically requires 3-7 days of continuous treatment, depending on cell division rates [1]. In Molm13 MLL cells with MLL/AF9 translocation, treatment with 1 μM this compound for 7 days resulted in complete ablation of H3K79me2 marks [1].

Functional Outcomes: The phenotypic consequences of this compound treatment vary by cellular context. In cancer models, this compound typically induces cell cycle arrest, reduced proliferation, and impaired invasive capacity [3] [1]. In MLL-rearranged leukemia models, this compound effectively suppresses the expression of key oncogenic drivers including HOXA9 and MEIS1 [1]. In embryonic stem cells and reprogramming systems, DOT1L inhibition enhances pluripotency acquisition and increases histone acetylation, particularly at loci depleted of H3K79me2 [2].

Table 2: Molecular and Phenotypic Changes Following this compound Treatment

Parameter Measurement Method Expected Outcome Notes
H3K79me2 levels Western blot, immunofluorescence Dose-dependent reduction Complete ablation may require 3-7 days
Target gene expression RNA-seq, RT-qPCR Context-dependent changes Downregulation of DOT1L-dependent genes (e.g., HOXA9, STAT5B)
Cell proliferation CCK-8 assay, cell counting Reduced growth Varies by cell type; typically 30-70% inhibition
Cell cycle distribution Flow cytometry G1 or S-phase arrest Cell type dependent
Histone acetylation Quantitative mass spectrometry Increased H3K27ac, H4K16ac Particularly at H3K79me2-depleted loci
Reprogramming efficiency iPSC colony formation Enhanced efficiency In somatic cell reprogramming

Histone ChIP-seq Protocol for this compound-Treated Cells

Experimental Workflow Overview

The following diagram illustrates the complete ChIP-seq workflow for this compound-treated cells:

workflow Start Cell Culture & this compound Treatment Crosslink Crosslinking with Formaldehyde Start->Crosslink Harvest Cell Harvesting & Lysis Crosslink->Harvest Shearing Chromatin Shearing (Sonication or Enzymatic) Harvest->Shearing IP Immunoprecipitation with H3K79me2 Antibody Shearing->IP Reverse Reverse Crosslinks IP->Reverse Purify DNA Purification Reverse->Purify QC Quality Control & Library Preparation Purify->QC Seq High-Throughput Sequencing QC->Seq Analysis Bioinformatic Analysis Seq->Analysis

Detailed Step-by-Step Protocol
Step 1: Cell Culture and this compound Treatment
  • Culture cells under appropriate conditions and treat with optimized concentrations of this compound (refer to Table 1 for guidelines).
  • Include vehicle control (DMSO) and untreated control groups for comparative analysis.
  • For time-course experiments, treat cells for varying durations (e.g., 24h, 48h, 72h, 7 days) to capture dynamic changes in H3K79me2 patterns.
Step 2: Crosslinking and Chromatin Preparation
  • Crosslinking: Add 1% formaldehyde directly to culture medium and incubate for 10 minutes at room temperature with gentle agitation. Quench the reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.
  • Cell Harvesting: Wash cells twice with ice-cold PBS containing protease inhibitors. Scrape cells and transfer to pre-chilled microcentrifuge tubes. Pellet cells by centrifugation at 500 × g for 5 minutes at 4°C.
  • Cell Lysis: Resuspend cell pellet in cell lysis buffer (5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40 with protease inhibitors) and incubate on ice for 10 minutes. Pellet nuclei by centrifugation at 2000 × g for 5 minutes at 4°C.
Step 3: Chromatin Shearing
  • Sonication-based shearing: Resuspend nuclear pellet in sonication buffer (1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1) and sonicate using a focused ultrasonicator (e.g., Covaris) or bath sonicator to achieve DNA fragments of 100-500 bp, with optimal size around 200-300 bp [5].
  • Alternative enzymatic shearing: For difficult-to-shear chromatin or when preserving protein epitopes is important, consider using enzymatic digestion with micrococcal nuclease (MNase) according to manufacturer's protocols.
  • Shearing validation: Reverse crosslinks for a small aliquot of sheared chromatin (2-5 μL) and run on a 1.5% agarose gel to confirm fragment size distribution.
Step 4: Chromatin Immunoprecipitation
  • Pre-clearing: Dilute sheared chromatin 10-fold in ChIP dilution buffer (0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl) and pre-clear with protein A/G beads for 1-2 hours at 4°C with rotation.
  • Immunoprecipitation: Add validated anti-H3K79me2 antibody (e.g., Abcam ab3594) [3] and incubate overnight at 4°C with rotation. Recommended antibody amount is typically 1-5 μg per ChIP reaction, but should be optimized for each antibody lot.
  • Bead capture: Add protein A/G magnetic beads and incubate for 2 hours at 4°C with rotation. Collect beads using a magnetic separator and wash sequentially with:
    • Low salt wash buffer (0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 150 mM NaCl)
    • High salt wash buffer (0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 500 mM NaCl)
    • LiCl wash buffer (0.25 M LiCl, 1% NP-40, 1% sodium deoxycholate, 1 mM EDTA, 10 mM Tris-HCl pH 8.1)
    • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
    • Perform each wash for 5 minutes at 4°C with rotation.
Step 5: DNA Recovery and Purification
  • Elution: Elute chromatin from beads by adding elution buffer (1% SDS, 0.1 M NaHCO₃) and incubating at 65°C for 15 minutes with occasional vortexing.
  • Reverse crosslinking: Add NaCl to a final concentration of 0.2 M and incubate at 65°C overnight (or at least 6 hours) to reverse formaldehyde crosslinks.
  • DNA purification: Treat with RNase A (30 minutes at 37°C) followed by proteinase K (2 hours at 55°C). Purify DNA using phenol-chloroform extraction or commercial PCR purification kits.
Step 6: Quality Control and Library Preparation
  • Quality assessment: Quantify recovered DNA using fluorometric methods (e.g., Qubit) and assess fragment size distribution using Bioanalyzer or TapeStation.
  • Library preparation: Use commercial library preparation kits compatible with Illumina platforms, following manufacturer's instructions. Include appropriate barcoding for multiplexed sequencing.
  • Library amplification: Amplify libraries with limited-cycle PCR (typically 12-15 cycles) to avoid over-amplification artifacts.
Step 7: Sequencing and Data Analysis
  • Sequencing depth: Aim for 20-45 million reads per sample for histone modifications, with higher depth recommended for broad chromatin marks like H3K79me2 [6].
  • Sequencing configuration: Use paired-end sequencing (2 × 50 bp or 2 × 75 bp) for better mapping accuracy and assessment of fragment size distribution.

Data Analysis, Interpretation, and Quality Control

Bioinformatic Processing Pipeline

The following diagram illustrates the key steps in ChIP-seq data analysis:

analysis RawData Raw Sequencing Data (FASTQ files) QC1 Quality Control (FastQC, MultiQC) RawData->QC1 Alignment Alignment to Reference Genome (BWA, Bowtie2) QC1->Alignment Filtering Duplicate Removal & Quality Filtering Alignment->Filtering PeakCalling Peak Calling (MACS2, SICER) Filtering->PeakCalling QC2 Quality Metrics (FRiP, NRF, PBC) PeakCalling->QC2 DiffBinding Differential Binding Analysis QC2->DiffBinding Interpretation Biological Interpretation DiffBinding->Interpretation

Quality Control Metrics and Standards

Essential QC Metrics: The ENCODE Consortium has established comprehensive quality standards for histone ChIP-seq experiments that should be followed rigorously [6] [5]. Key metrics include:

  • FRiP (Fraction of Reads in Peaks): Measures enrichment efficiency; should typically exceed 1% for histone marks, with higher values (≥5%) indicating stronger enrichments [6].
  • NRF (Non-Redundant Fraction): Should be >0.9, indicating low PCR duplication levels [6].
  • PBC (PCR Bottlenecking Coefficient): PBC1 >0.9 and PBC2 >3 indicate good library complexity [6].
  • Cross-correlation analysis: Measures signal-to-noise ratio; should show strong enrichment compared to input controls.

Replication Requirements: Biological replicates (minimum of two) are essential for robust ChIP-seq experiments [6] [5]. Replicates should demonstrate high reproducibility, with correlation coefficients (Pearson's r) typically exceeding 0.9 between replicate samples.

Interpretation of this compound-Specific Effects

Expected Genomic Changes: this compound treatment typically produces characteristic changes in H3K79me2 distribution:

  • Global reduction in H3K79me2 signal across previously modified regions
  • Locus-specific retention at certain genomic locations due to differential turnover rates or compensatory mechanisms
  • Redistribution of other histone modifications, particularly increases in histone acetylation (H3K27ac, H4K16ac) at sites losing H3K79me2 [2]

Biological Context Considerations: The functional consequences of DOT1L inhibition are highly context-dependent. In embryonic stem cells, H3K79me2 is naturally depleted at highly expressed housekeeping genes, and further inhibition enhances reprogramming efficiency [2]. In contrast, in MLL-rearranged leukemia cells, DOT1L inhibition preferentially affects specific oncogenic pathways including FLT3-STAT5 signaling [7]. These cell-type-specific differences should inform experimental design and data interpretation.

Integration with Complementary Data: For comprehensive mechanistic insights, integrate H3K79me2 ChIP-seq data with:

  • RNA-seq data to correlate methylation changes with transcriptional alterations
  • ATAC-seq or DNase-seq to assess accessibility changes
  • ChIP-seq for other relevant histone modifications (H3K4me3, H3K27ac, H3K27me3) to evaluate cross-regulatory relationships

Troubleshooting and Technical Considerations

Common Challenges and Solutions

Insufficient H3K79me2 Reduction: If this compound treatment fails to adequately reduce H3K79me2 levels:

  • Verify inhibitor activity using Western blotting with H3K79me2-specific antibodies
  • Increase treatment duration (up to 7 days for complete ablation)
  • Consider combination with genetic approaches (shRNA knockdown) for more complete inhibition

Poor ChIP-seq Quality: If ChIP-seq data quality metrics are suboptimal:

  • Re-validate antibody specificity using dot blot or peptide competition assays [5]
  • Optimize chromatin shearing conditions for each cell type
  • Increase sequencing depth, particularly for broad histone marks like H3K79me2

High Background Signal:

  • Include appropriate controls (IgG, input DNA) for background subtraction
  • Optimize wash stringency during immunoprecipitation
  • Ensure proper pre-clearing of chromatin before IP
Advanced Applications and Methodological Extensions

Single-Cell ChIP-seq: For heterogeneous cell populations, consider emerging single-cell ChIP-seq technologies that can reveal cell-to-cell variability in H3K79me2 patterns following this compound treatment [8].

Multi-omics Integration: Combine ChIP-seq with other epigenomic profiling methods (CUT&Tag, ATAC-seq) in the same experimental system to build comprehensive models of DOT1L-mediated epigenetic regulation [9].

Time-Course Experiments: To capture dynamic changes in H3K79me2 patterns, implement time-course designs with multiple sampling points after this compound addition, enabling analysis of methylation turnover kinetics.

Conclusion

The combination of this compound-mediated DOT1L inhibition with ChIP-seq technologies provides a powerful experimental approach for investigating the functional roles of H3K79 methylation in diverse biological contexts. The protocols and application notes outlined here offer researchers a comprehensive framework for designing, executing, and interpreting these experiments, with emphasis on quality control, appropriate controls, and context-specific considerations. As research in epigenetic mechanisms continues to evolve, this methodology will enable deeper understanding of how H3K79 methylation contributes to gene regulation in both normal physiology and disease states.

References

Solubility & Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental data for preparing SGC0946 stock solutions.

Property Specification
Solubility in DMSO 20 mg/mL (clear) [1], 33 mg/mL [2], 50 mg/mL [3], 100 mg/mL (161.66 mM) [4]
Molecular Weight 618.57 g/mol [4] [3] [2]
Common Stock Concentration 50-100 mM in DMSO [4] [3]
Storage Condition -20°C [1] [3]; for long-term storage, -80°C is recommended [3]

Working Solutions & In Vivo Formulations

For biological experiments, this compound stock solutions require further dilution. The table below lists validated formulations for working with cells and animals.

Application Formulation Final Concentration Preparation Notes

| In Vitro (Cell Culture) | Diluted in cell culture medium [4] | Varies by experiment | • Use fresh DMSO for stock to avoid water absorption that reduces solubility [4]. • Final DMSO concentration in cell assays should typically be low (e.g., 0.1-0.5%) to avoid cytotoxicity. | | In Vivo (Homogeneous Solution) | 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH₂O [4] [3] | 5 mg/mL (8.08 mM) [4] | 1. Prepare a clear DMSO stock solution first [4]. 2. Add PEG300 and mix until clear [4] [3]. 3. Add Tween-80 and mix [4] [3]. 4. Add remaining ddH₂O [4] [3]. • Use immediately for best results [4]. | | In Vivo (Homogeneous Solution) | 5% DMSO + 95% Corn Oil [4] | 0.5 mg/mL (0.81 mM) [4] | 1. Add clear DMSO stock to corn oil [4]. 2. Mix evenly until clarification [4]. | | In Vivo (Homogeneous Suspension) | 0.5-1% Carboxymethyl cellulose (CMC-Na) [4] | ≥5 mg/mL [4] | 1. Add this compound powder directly to the CMC-Na solution [4]. 2. Mix evenly to form a homogeneous suspension [4]. |

This workflow outlines the core steps for preparing this compound solutions:

G Start Start this compound Solution Prep A Prepare DMSO Stock Solution (Commonly 50-100 mM) Start->A B For In Vitro Work A->B C For In Vivo Work A->C D Dilute stock in cell culture medium Keep final DMSO concentration low B->D E Choose a formulation from table C->E G Proceed with experiment D->G F Follow sequential mixing order Prepare fresh and use immediately E->F F->G

Troubleshooting Common Issues

Here are solutions to frequently encountered problems:

  • Precipitate Formation in Stock Solution

    • Cause: DMSO is hygroscopic and absorbs water from the air, which can reduce its solubility capacity over time.
    • Solution: Use freshly opened, anhydrous DMSO for preparing stock solutions. Always seal the DMSO container tightly after use [4] [3].
  • Compound Comes Out of Solution After Dilution

    • Cause: The compound may be less soluble in the final aqueous working solution.
    • Solution: Ensure the stock solution in DMSO is clear before dilution. When preparing complex in vivo formulations, it is critical to add solvents in the specified order and mix thoroughly at each step to maintain solubility [4] [3].
  • Loss of Biological Activity

    • Cause: Repeated freeze-thaw cycles or improper storage can degrade the compound.
    • Solution: Aliquot the stock solution into single-use vials. Store at -20°C for short-term use (up to 1 year) or -80°C for long-term storage (up to 2 years) [3].

References

SGC0946 stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Stock Solution Preparation Data

The table below consolidates the preparation and storage information for SGC0946 from chemical suppliers.

Parameter Specification from MedChemExpress (MCE) [1] Specification from Selleckchem [2]
Recommended Solvent DMSO DMSO
Stock Concentration 10 mM (provided as ready-made solution) 100 mg/mL (161.66 mM)
Solubility in DMSO 50 mg/mL (80.83 mM) 100 mg/mL (161.66 mM)
Storage Temperature -80°C (2 years) or -20°C (1 year) Information not specified in search results
Important Note Hygroscopic DMSO significantly impacts solubility; use newly opened DMSO. Moisture-absorbing DMSO reduces solubility; use fresh DMSO.

Experimental Protocols from Literature

This compound has been used in various cell-based studies. Here are examples of how researchers have prepared and used it in experiments, which can serve as practical guides.

Assay Type Cell Lines Working Concentration Incubation Time Key Findings / Effect Citation
Cell Viability Assay A431 cells 0 - 100 µM 4 days Inhibited DOT1L with an IC50 of 2.65 nM [1].
Western Blot Analysis Molm13 MLL cells 1 µM 3 - 7 days Time- and dose-dependent reduction of the H3K79me2 mark [1].
Cell Proliferation Assay SK-OV-3 and TOV21G cells (Ovarian Cancer) 0.2, 2, or 20 µM 12 days Inhibited growth in a dose- and time-dependent manner [1].
In Vivo Study Mouse orthotopic xenograft model 10 mg/kg Twice a week for 6 weeks Suppressed tumor progression [1].

Critical Notes for Preparation

Based on supplier data, here are the crucial points to ensure successful stock solution preparation:

  • Use Fresh, Anhydrous DMSO: Both suppliers stress that water absorbed by DMSO (hygroscopic) can significantly reduce the solubility of this compound. Always use a newly opened, dry bottle of DMSO for preparing stock solutions [1] [2].
  • Confirm Solubility: While Selleckchem reports a solubility of 100 mg/mL [2], MCE recommends a maximum of 50 mg/mL and notes that the product may require ultrasonication to fully dissolve [1]. You may need to adjust your stock concentration based on practical experience.
  • Aliquot for Stability: To preserve stability and prevent repeated freeze-thaw cycles, which can lead to compound degradation, aliquot the stock solution after preparation [1].

Experimental Workflow & Mechanism of Action

To help visualize how this compound is typically used in an experimental context and how it functions, I've created the following diagrams.

G Stock This compound Stock Solution Dilute Dilute in Cell Culture Medium Stock->Dilute Treat Treat Cells Dilute->Treat Harvest Harvest & Analyze Treat->Harvest H3K79me2 H3K79me2 Level (Western Blot) Harvest->H3K79me2 e.g., Day 3-7 Viability Cell Viability/Proliferation Harvest->Viability e.g., Day 4-12 GeneExp Gene Expression (e.g., qPCR) Harvest->GeneExp e.g., Day 7

Diagram 1: A general workflow for a cell-based experiment using this compound. The "Harvest & Analyze" step can occur at different time points depending on the specific readout, as shown in the table above.

G cluster_normal Normal/Oncogenic Process This compound This compound DOT1L DOT1L Enzyme This compound->DOT1L  Inhibits H3K79 Histone H3 (Lys79) DOT1L->H3K79 Methylates SAM Co-factor (SAM) SAM->DOT1L Binds H3K79me Methylated H3K79 H3K79->H3K79me GeneOn Oncogenic Gene Activation (e.g., HOXA9) H3K79me->GeneOn

Diagram 2: The mechanism of action of this compound. This compound is a potent and selective inhibitor of the DOT1L methyltransferase. It competes with the co-factor S-adenosylmethionine (SAM) to bind DOT1L, thereby preventing the methylation of histone H3 on lysine 79 (H3K79). This inhibition leads to reduced levels of H3K79 methylation, which in MLL-rearranged leukemia cells results in the downregulation of critical oncogenic genes like HOXA9 and MEIS1, ultimately suppressing cell self-renewal and inducing cell death [1] [3] [4].

Troubleshooting Common Issues

Based on the available information, here are solutions to potential problems:

  • Problem: Precipitate in stock solution.
    • Solution: Ensure DMSO is fresh and anhydrous. Gently warm the vial and briefly ultrasonicate. If precipitate persists, consider preparing a lower concentration stock (e.g., 50 mg/mL as noted by MCE [1]).
  • Problem: Lack of expected biological effect in cells.
    • Verification Steps:
      • Check Stock Integrity: Ensure the stock solution has not been through excessive freeze-thaw cycles and has been stored correctly.
      • Confirm Target Engagement: Include a positive control in your experiment. A direct way to verify this compound activity is to measure global H3K79me2 levels via Western blot after treatment; a significant reduction should be observed [1] [5].
      • Review Working Concentration: Validate that the final concentration used is effective in your specific cell line model, as potency can vary.

References

SGC0946: Mechanism and Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

SGC0946 is a potent and selective inhibitor of the DOT1L histone methyltransferase. It inhibits DOT1L by binding to its S-adenosyl-L-methionine (SAM) cofactor binding site, inducing a conformational change that renders the enzyme catalytically inactive [1]. This action reduces histone H3 lysine 79 methylation (H3K79me), which is crucial for the expression of genes involved in certain leukemias, leading to selective cell death in MLL-rearranged cancer cells [1] [2].

The table below summarizes key potency data for this compound:

Parameter Value Experimental Context
Enzymatic IC₅₀ 0.3 nM [1] [3] [4] Radioactive enzyme assay with recombinant DOT1L [1].
Cellular IC₅₀ (H3K79me2) 2.6 nM [1] [4] A431 cell line (4-day treatment) [1].
Cellular IC₅₀ (H3K79me2) 8.8 nM [1] MCF10A cell line [1].
Antiproliferative IC₅₀ ~0.3 - 0.4 μM [2] MLL-rearranged leukemia cell lines (e.g., MV4;11) [2].
Selectivity >1000-fold [1] [4] Against other histone methyltransferases (HMTs) [1].

Experimental Protocols for Cellular IC₅₀ Determination

Here is a detailed methodology for measuring the cellular IC₅₀ of this compound via inhibition of H3K79 dimethylation, based on referenced experiments [1] [2].

Cell Line and Culture
  • Recommended Cell Lines: A431 (epidermoid carcinoma) or MCF10A (immortalized breast epithelium) [1].
  • Culture Conditions: Maintain cells in standard media at 37°C with 5% CO₂.
Compound Treatment
  • This compound Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO [4]. Dilute this stock in culture medium to create a concentration series.
  • Dosing: Treat cells with a range of this compound concentrations. A typical range might be from 0.1 nM to 1000 nM, prepared via serial dilution.
  • Treatment Duration: Incubate cells with the compound for 4 days [1].
Sample Collection and Analysis
  • Cell Lysis: Lyse treated cells to extract total protein.
  • Western Blotting:
    • Separate proteins via SDS-PAGE.
    • Transfer to a membrane.
    • Probe with an anti-H3K79me2 primary antibody.
    • Use a secondary antibody for detection.
    • Re-probe the membrane for total histone H3 to normalize for protein loading.
  • Quantification: Use densitometry to quantify band intensities. Normalize H3K79me2 levels to total H3 for each sample.
Data Analysis
  • Plot the normalized H3K79me2 levels against the log of this compound concentration.
  • Fit the data points using a non-linear regression analysis (e.g., a four-parameter logistic model) to determine the IC₅₀ value.

Troubleshooting Common Issues

Q1: The observed cellular IC₅₀ is much higher than expected. What could be the cause?

  • Cause A: Low Cellular Permeability. While this compound is potent, compound uptake can vary between cell lines. Verifying activity in multiple relevant cell models is good practice.
  • Cause B: Instability in Culture Medium. The compound may degrade over the long (4-day) treatment period. Consider testing medium stability or refreshing the compound/media during the treatment.
  • Cause C: Inefficient Target Engagement. Ensure the assay is appropriately designed to detect changes in H3K79me2, and confirm antibody specificity.

Q2: The vehicle control (DMSO) shows a toxic effect on my cells. How can I mitigate this?

  • Solution: Ensure the final concentration of DMSO in the culture medium is kept low (typically ≤0.1%). Use the same DMSO concentration in all treatment groups and controls to normalize its effects.

Q3: The Western blot signal for H3K79me2 is weak or absent.

  • Solution A: Antibody Optimization. Titrate the primary antibody to find the optimal concentration. Use a positive control (e.g., lysate from untreated cells) to confirm antibody functionality.
  • Solution B: Check Protein Load. Ensure sufficient total protein is loaded onto the gel. Using a sensitive detection method (e.g., chemiluminescence) can also help.

Visualizing the Mechanism of this compound

The following diagram illustrates the mechanism of this compound and its downstream effects on gene expression, particularly in an MLL-rearranged leukemia context.

G This compound This compound InactiveComplex This compound-DOT1L-SAM Complex This compound->InactiveComplex Binds DOT1L DOT1L DOT1L->InactiveComplex SAM SAM SAM->InactiveComplex H3K79 H3K79 H3K79me2 H3K79me2 H3K79->H3K79me2 Normal DOT1L Activity (Inhibited) MLLTargetGenes MLLTargetGenes H3K79me2->MLLTargetGenes Promotes Expression Proliferation Proliferation MLLTargetGenes->Proliferation Apoptosis Apoptosis MLLTargetGenes->Apoptosis Suppresses InactiveComplex->H3K79 No Methylation

Diagram 1: this compound inhibits DOT1L, preventing H3K79 methylation and expression of pro-leukemic genes.

Key Optimization Takeaways

For successful cellular IC₅₀ optimization with this compound:

  • Validate Your Model: Use a cell line sensitive to DOT1L inhibition, such as one with an MLL rearrangement, to see potent antiproliferative effects [2].
  • Confirm Target Engagement: Always measure the reduction of H3K79me2 as a direct marker of successful DOT1L inhibition in your cellular model [1].
  • Mind the Solvent: DMSO is essential for solubility, but keep final concentrations consistently low (≤0.1%) to avoid cytotoxicity that can confound results [4].

References

SGC0946 stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

SGC0946 Handling and Storage FAQs

What are the storage conditions for this compound? To ensure optimal stability and shelf life, please adhere to the following storage conditions [1] [2] [3]:

Form Temperature Stability Duration
Powder -20°C 3 years [1]
Powder 4°C 2 years [1]
Solution (DMSO) -80°C 2 years [1]
Solution (DMSO) -20°C 1 year [1]

The powder should be kept in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources [3].

How should I prepare and handle stock solutions?

  • Solubility: this compound is highly soluble in DMSO. One supplier recommends preparing a 100 mg/mL stock solution (161.66 mM), while another suggests a 50 mg/mL solution (80.83 mM) is achievable with ultrasonication [1] [2].
  • Handling Precautions: This compound is classified as harmful if swallowed and is very toxic to aquatic life. Always use personal protective equipment, including safety goggles, gloves, and impervious clothing. Avoid generating dust or aerosols and work in a well-ventilated area [3].
  • First Aid:
    • Eye contact: Flush immediately with large amounts of water and call a physician [3].
    • Skin contact: Rinse skin thoroughly with water. Remove contaminated clothing [3].
    • Ingestion: Wash out mouth with water. Do NOT induce vomiting; call a physician [3].

What should I do if this compound performance seems diminished? If you suspect a loss of activity, first verify that the storage conditions and expiration dates have been strictly followed. The product is stable under recommended storage conditions but is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents [3]. Using newly opened, dry DMSO for stock solution preparation is critical, as hygroscopic DMSO can impact solubility and compound stability [1].

Experimental Protocols and Applications

Validated In Vivo Formulation The following formulation has been validated for animal studies and can suppress tumor progression in a mouse orthotopic xenograft model [1] [2]:

Formulation Concentration Preparation Notes

| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [1] [2] | 5 mg/mL (8.08 mM) [2] | 1. Dissolve in DMSO. 2. Add PEG300 and mix. 3. Add Tween-80 and mix. 4. Add ddH₂O. Use immediately. |

Mechanism of Action and Key Workflow this compound is a highly potent and selective inhibitor of the histone methyltransferase DOT1L, which is responsible for methylating histone H3 on lysine 79 (H3K79) [1] [2] [4].

The diagram below illustrates the cellular mechanism and a typical workflow for treating cells with this compound:

G This compound This compound DOT1L DOT1L Inhibition This compound->DOT1L Binds SAM site H3K79me2 H3K79me2 Mark Reduction DOT1L->H3K79me2 Catalytic remodeling GeneExp Altered Gene Expression H3K79me2->GeneExp Outcomes Phenotypic Outcomes CellCycle CellCycle GeneExp->CellCycle Induces G1 arrest SelfRenewal SelfRenewal GeneExp->SelfRenewal Suppresses self-renewal Differentiation Differentiation GeneExp->Differentiation Induces differentiation

Cellular Mechanism and Workflow of this compound

Protocol: Assessing H3K79me2 Reduction by Western Blot This is a common method to confirm target engagement in cells [1].

  • Cell Line: Use a relevant cell line (e.g., Molm13 MLL cells for leukemia research or A431 cells for solid tumors) [1].
  • Treatment: Treat cells with this compound at a concentration of 1 µM [1].
  • Incubation Time: Incubate for 3 to 7 days. A complete inhibition of the H3K79me2 mark may be observed at day 7 [1].
  • Analysis: Perform Western Blot analysis on cell lysates using an antibody against H3K79me2. The blot can be re-probed for total histone H3 as a loading control.

Key Biological Data Summary

The table below summarizes quantitative data for this compound from published literature:

Parameter Value Context / Cell Line Source
IC₅₀ (DOT1L) 0.3 nM Cell-free biochemical assay [1] [2] [4]
IC₅₀ (H3K79me2) 2.6 nM A431 cells (4-day treatment) [1] [2]
IC₅₀ (H3K79me2) 8.8 nM MCF10A cells [2]
In Vivo Dose 10 mg/kg Mouse xenograft model (i.p., twice/week) [1]

Critical Precaution Notes

  • Stability in Solution: The biological activity of the solution prepared for in vivo use is best preserved when used immediately [2].
  • Controlled Substance: Note that one supplier lists this compound as a controlled substance that may not be available in all territories [1].
  • Research Use Only: This compound is for research purposes only and is not for diagnostic or therapeutic use [1] [2].

References

SGC0946 treatment duration for H3K79me2 reduction

Author: Smolecule Technical Support Team. Date: February 2026

Treatment Duration & H3K79me2 Reduction

The following table summarizes specific treatment durations and outcomes for H3K79me2 reduction from the literature.

Cell Line / Context SGC0946 Concentration Treatment Duration Observed Effect on H3K79me2 Citation
A431 cells (in vitro) Not Specified 4 days IC₅₀ of 2.6 nM for reduction of H3K79 dimethylation [1] [2]
MCF10A cells (in vitro) Not Specified 4 days IC₅₀ of 8.8 nM for reduction of H3K79 dimethylation [1] [2]
Molm13 cells (MLL leukemia) 1 µM 4 days Reduction confirmed via Western blot [3]
Primary Human T-cells (in vitro) 0.5 µM 9 days Progressive reduction observed [4]
Multiple Myeloma cell lines (in vitro) 0.5 - 1 µM 6 days Global levels reduced in all lines (sensitive and insensitive) [5]

Detailed Experimental Protocols

Here are the methodologies used in the cited studies, which you can adapt for your experiments.

  • General Cell Culture and Treatment [3] [5]

    • Cell Lines: The data comes from various human cell lines, including A431 (epidermoid carcinoma), MCF10A (immortalized mammary epithelial), Molm13 (acute myeloid leukemia), and panels of multiple myeloma cells.
    • Treatment: Cells are treated with this compound dissolved in DMSO. A common working concentration in cell-based assays is 0.5 to 1 µM, though effects on the H3K79me2 biomarker are observed at much lower concentrations (low nanomolar range).
    • Duration: Treatment durations are typically between 4 to 9 days, with many protocols using 6 to 7 days. The compound is known to act slowly, potentially due to the need for histone turnover to remove the existing methyl mark [5].
  • Post-Treatment Analysis: Validating H3K79me2 Reduction

    • Western Blotting: This is the standard method for assessing global changes in histone methylation.
      • Procedure: After treatment, harvest cells and extract histones or total protein. Separate proteins via SDS-PAGE, transfer to a membrane, and probe with an antibody specific for H3K79me2 (e.g., ab3594 from Abcam [6]). An antibody against total histone H3 is used as a loading control [3] [5] [4].
    • Proliferation/Viability Assays: To determine functional effects, researchers often run parallel assays.
      • Methods: Cell Titer-Glo, CCK8, or long-term colony formation assays are used over 1-3 weeks to assess proliferation and viability [5] [6].

Key Considerations for Experimental Design

The provided data and protocols highlight several critical factors for your work with this compound.

  • Slow-Onset Mechanism: The effects of DOT1L inhibition are not immediate. Consistent treatment over several days is required to observe significant reduction of H3K79me2 and subsequent phenotypic changes like cell death [5] [7]. Short-term experiments (less than 72 hours) may not be sufficient.
  • Biomarker vs. Functional Effect: While the biochemical IC₅₀ for reducing H3K79me2 is in the low nanomolar range, the concentration required to induce downstream effects like cell death in MLL-rearranged cells is often higher, in the micromolar range [7]. Your experimental goal (biomarker reduction vs. phenotypic assay) will determine the appropriate concentration.
  • Use of Negative Controls: For high-quality research, it is recommended to use an inactive control compound, such as SGC0649, to rule out off-target effects. SGC0649 is a close structural analog of this compound with greatly reduced potency against DOT1L (IC₅₀ = 390 nM) [7] [2].

Pathway and Workflow Overview

To help visualize the experimental process and underlying biology, here are diagrams of the general workflow and mechanism of action.

Start Seed and Culture Relevant Cell Lines Treat Treat with this compound (Commonly 0.5 - 1 µM for 4-9 days) Start->Treat Harvest Harvest Cells Treat->Harvest Analysis Downstream Analysis Harvest->Analysis WB Western Blot for H3K79me2 Analysis->WB PCR qPCR for Target Genes (e.g., HOXA9, MEIS1) Analysis->PCR Viability Viability/Proliferation Assay Analysis->Viability

This compound This compound Inhibitor DOT1L DOT1L Enzyme This compound->DOT1L Inhibits H3K79me2 H3K79 Methylation (H3K79me2) DOT1L->H3K79me2 Catalyzes GeneTranscription Active Gene Transcription H3K79me2->GeneTranscription Promotes Oncogenes Expression of Oncogenes (e.g., HOXA9, MEIS1, FLT3) GeneTranscription->Oncogenes Survival Cancer Cell Survival/Proliferation Oncogenes->Survival

Troubleshooting Common Issues

  • Problem: No reduction in H3K79me2 is observed after 4 days of treatment.
    • Solution: Ensure the treatment duration is long enough. Extend the treatment time to 7 days or more and confirm the activity of your this compound stock solution by including a sensitive cell line (e.g., MV4;11 or Molm13) as a positive control in your experiment.
  • Problem: There is a reduction in H3K79me2, but no effect on cell viability.
    • Solution: This is expected in cell lines that are not dependent on the DOT1L pathway. Verify the dependency of your model system. Furthermore, ensure you are using a sufficiently high concentration (e.g., 1 µM) to observe a phenotypic effect and not just a biomarker change [7].

References

What is the Primary Target and Known Off-Target Profile of SGC0946?

Author: Smolecule Technical Support Team. Date: February 2026

SGC0946 is a potent and selective inhibitor of the histone methyltransferase DOT1L [1] [2]. Its selectivity has been rigorously tested, and the quantitative data is summarized in the table below.

Target/Activity Potency (IC50 or KD) Assay Type Selectivity Notes
DOT1L [1] [2] IC50 = 0.3 nM [2] Cell-free enzymatic assay Primary intended target
DOT1L [1] KD = 0.06 nM [1] Surface Plasmon Resonance (SPR) Confirms high binding affinity
12 other Protein Methyltransferases & DNMT1 [1] [2] Inactive Not specified Demonstrates high selectivity among epigenetic enzymes
29 receptors from Ricerca panel [1] No notable activity Selectivity panel Clean profile against a broad range of receptors
CamA DNA Adenine Methyltransferase [3] Low µM range In vitro enzymatic assay A known off-target from a different enzyme family; low potency compared to DOT1L inhibition
SARS-CoV-2 nsp14 N7-MTase [4] Binds and shows antiviral activity Biophysical & viral replication Discovered in drug repurposing study; co-crystallized with the viral protein

Which Experimental Protocols Are Used to Validate Specificity?

To confidently attribute your observed phenotypes to DOT1L inhibition, employ the following validation strategies:

  • Use a Validated Negative Control Compound: The compound SGC0649 is recommended as an inactive control for this compound [1]. It is structurally similar but has significantly reduced potency against DOT1L (IC50 = 390 nM). However, note that it should be used at relatively low concentrations as it may still retain some activity [1].
  • Employ Genetic Validation: Use shRNA or CRISPR/Cas9 to knock down or knock out DOT1L in your experimental system. The phenotypic effects of genetic DOT1L suppression should mimic those of this compound treatment, as demonstrated in T-cell studies [5].
  • Test a Second DOT1L Inhibitor: Use a chemically distinct DOT1L inhibitor (e.g., pinometostat/EPZ-5676) in parallel. Concordant results from two different inhibitors strengthen the conclusion that the effect is on-target [6].
  • Monitor a Direct Biomarker: The reduction of histone H3 lysine 79 methylation (H3K79me2) in cells treated with this compound is a direct and essential readout of target engagement [5] [6]. Always confirm the reduction of this mark via Western blot or immunofluorescence to ensure the compound is active in your system.

How Can I Diagram the Key Signaling Pathways Affected?

Understanding the pathways modulated by DOT1L inhibition helps in designing relevant assays and interpreting data. The following diagram illustrates two key pathways validated in research.

G DOT1L_Inhibition DOT1L Inhibition (this compound) H3K79me2 H3K79me2 Level DOT1L_Inhibition->H3K79me2 Decreases miR181a miR-181a Expression H3K79me2->miR181a Decreases DUSP6 DUSP6 Phosphatase miR181a->DUSP6 Derepresses (Increases) ERK_Phospho p-ERK Level DUSP6->ERK_Phospho Decreases (Dephosphorylates) TCell_Activation Low-Avidity T-cell Activation ERK_Phospho->TCell_Activation Suppresses

Diagram 1: this compound modulates T-cell activation thresholds via the miR-181a/DUSP6/ERK axis. This pathway explains how DOT1L inhibition can suppress graft-versus-host disease without abolishing potent anti-tumor immunity [5].

G DOT1L_Inhibition2 DOT1L Inhibition (this compound) H3K79me2_2 H3K79me2 at Promoter DOT1L_Inhibition2->H3K79me2_2 Decreases FLT3 FLT3 Signaling (FLT3-ITD) H3K79me2_2->FLT3 Transcriptional Downregulation STAT5A_Phospho p-STAT5A FLT3->STAT5A_Phospho Reduces Activation Leukemia_Survival MLL-r Leukemia Survival STAT5A_Phospho->Leukemia_Survival Impairs

Diagram 2: In MLL-rearranged leukemia with FLT3-ITD mutations, DOT1L inhibition transcriptionally downregulates the FLT3-STAT5A signaling axis, a non-canonical survival pathway [6].

What Are the Key Troubleshooting Steps for Off-Target Effects?

If you observe effects that may be off-target, consider the following:

  • Verify Concentration: this compound is highly potent. Effects in the low nanomolar range are likely on-target, while micromolar effects are more suspect. The documented off-target inhibition of CamA occurs in the low µM range [3]. Consistently use the lowest effective concentration.
  • Check Cell Permeability and Activity: If you do not observe a decrease in H3K79me2, the compound may not be cell-active in your system. Ensure your DMSO stocks are fresh and that the culture conditions support compound activity [2].
  • Context Matters: Be aware that the functional consequences of DOT1L inhibition are highly context-dependent. It can have differing effects in cancer cells, T-cells, and stem cells [7] [5] [6]. Always interpret results within your specific biological model.
  • Consider the Source: Purchase this compound from reputable suppliers that provide analytical data on compound purity and quality [2].

References

SGC0946 negative control SGC0649 usage

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Probe Overview & Key Data

First, familiarize yourself with the core characteristics of SGC0946 and its designated negative control, SGC0649.

Property This compound (DOT1L Inhibitor) SGC0649 (Negative Control)
Primary Target DOT1L (Histone-lysine N-methyltransferase) [1] Inactive control for this compound [1]
Target Potency (IC₅₀) 0.3 nM (enzymatic assay) [1] [2] [3] Retains weak DOT1L activity (IC₅₀ = 390 nM) [1]
Cellular Potency (IC₅₀ for H3K79me2 reduction) 2.6 nM (A431 cells), 8.8 nM (MCF10A cells) [2] [3] Information not specified in search results
Selectivity Inactive against 12 other protein methyltransferases and 29 receptors from Ricerca panel [1] Information not specified in search results
Key Usage & Caveats Potent and selective chemical probe; kills MLL-rearranged cells [2] Use at relatively low concentrations due to residual activity [1]

Experimental Protocols from Literature

Here are detailed methodologies for key experiments using this compound, as cited in published research.

Cellular Competition & Viability Assay

This protocol is adapted from a 2025 Nature Communications study investigating TET2-deficient cells [4].

  • Cell Lines: Use a co-culture of Tet2 knockout (Tet2KO) and wild-type (Tet2WT) hematopoietic progenitor cells (HPCHOXB4). Competitor cells should be marked with a fluorescent protein (e.g., BFP) for tracking.
  • Experimental Setup: Mix Tet2KO and Tet2WT competitor cells at a defined ratio (e.g., 1:4).
  • Compound Treatment: Treat the mixed population with this compound. The study identified this compound as a compound that selectively reduces the competitive advantage of Tet2KO cells.
  • Incubation Time: Culture the treated cells for 14 days.
  • Data Analysis: Analyze the cell population ratio over time using flow cytometry to track the fluorescently labeled populations. A reduction in the Tet2KO cell fraction indicates successful inhibition of their competitive growth.
  • Validation: The selective effect of this compound should be confirmed by comparison with the inactive control SGC0649, which should not significantly impact the competitive growth of Tet2KO cells.
Reduction of H3K79 Methylation (Biomarker Assay)

This is a standard method for confirming DOT1L target engagement in cells [1] [3].

  • Cell Lines: Commonly used lines include Molm13 (MLL-rearranged leukemia) or A431 cells.
  • Compound Treatment: Treat cells with this compound.
  • Incubation Time: Incubate for 4 days. Research notes that the minimum time required for a noticeable reduction in the H3K79me2 biomarker can be 4-7 days, depending on the cell line [1].
  • Downstream Analysis: After incubation, analyze the cells via Western blotting using an antibody specific for dimethylated H3K79 (H3K79me2). A reduction in signal intensity confirms the on-target activity of this compound.
  • Concentration Guidance: In A431 cells, the IC₅₀ for H3K79me2 reduction is ~3 nM [1].

Frequently Asked Questions & Troubleshooting

Q1: What is the correct way to use the SGC0649 negative control?

  • A: SGC0649 is structurally similar to this compound but is designed to have minimal DOT1L inhibitory activity. It is crucial for confirming that observed phenotypic effects are due to DOT1L inhibition and not to off-target effects of the chemical structure. However, you must use it at relatively low concentrations, as it still retains some DOT1L activity (IC₅₀ = 390 nM) and may exhibit inhibitory effects at higher doses [1].

Q2: I'm not seeing a reduction in H3K79me2 in my cells after treatment. What could be wrong?

  • A: Consider the following troubleshooting steps:
    • Verify Incubation Time: The reduction of H3K79me2 is time-dependent. Ensure you are treating your cells for a sufficient duration; some cell lines require up to 7 days for marked depletion of this mark [1].
    • Check Compound Concentration: Confirm that you are using this compound at an effective concentration. Consult the literature for the IC₅₀ in your specific cell type, as potency can vary (e.g., 2.6 nM in A431 cells vs. 8.8 nM in MCF10A cells) [2].
    • Confirm Assay Specificity: Ensure your Western blot antibody is specific and sensitive for H3K79me2.

Q3: Why are higher concentrations (1-5 µM) of this compound sometimes needed to see downstream effects like apoptosis or differentiation?

  • A: This is a noted observation in scientific comments. While this compound potently reduces H3K79me2 levels at low nanomolar concentrations, downstream phenotypic effects such as cytotoxicity or gene expression changes in certain pathways may require higher (micromolar) concentrations. The clean selectivity profile of this compound suggests this is likely due to the complex biology downstream of H3K79me2 loss rather than prominent off-target effects [1].

DOT1L Inhibition Signaling Pathway

The following diagram illustrates the mechanism of this compound and its role in the context of MLL-rearranged and TET2-deficient leukemia, as described in the research [5] [4].

architecture MLL_Fusion MLL-Fusion Protein DOT1L DOT1L MLL_Fusion->DOT1L H3K79me2 H3K79me2 Mark DOT1L->H3K79me2 TargetGenes Target Gene Expression (e.g., HOXA9, MEIS1, FLT3) H3K79me2->TargetGenes Leukemogenesis Leukemogenesis TargetGenes->Leukemogenesis This compound This compound Inhibitor This compound->DOT1L Inhibits TET2_Loss TET2 Deficiency Mpl_Expression ↑ Mpl (TPO-R) Expression TET2_Loss->Mpl_Expression DOT1L_Dependency DOT1L Dependency TET2_Loss->DOT1L_Dependency Mpl_Expression->DOT1L_Dependency

References

SGC0946 cell permeability optimization

Author: Smolecule Technical Support Team. Date: February 2026

SGC0946 Technical Profile

This compound is a potent, SAM-competitive inhibitor of the DOT1L methyltransferase. The table below summarizes its key characteristics:

Property Description
Chemical Class Nucleoside-based SAM analogue [1]
Primary Target DOT1L (Histone H3K79 methyltransferase) [1]
Reported Potency IC₅₀ of 0.3 nM (biochemical assay); IC₅₀ of 8.8 nM (cell-based, MCF10a cells) [1]
Key Structural Feature Bromine atom at the 7-position of the deazaadenosine ring [2]
Evidence of Cell Entry Yes (shows cellular activity and greater potency than EPZ004777 in cells) [1] [2]
Reported Permeability Issues No direct data; inferred from class properties of similar DOT1L inhibitors [1]

Optimization Strategies and Experimental Approaches

While direct data on this compound is limited, the challenges and solutions for its chemical class are well-documented. The following workflow outlines a logical approach to investigate and improve its cell permeability.

Start Start: Suspected Low Permeability A1 Problem Assessment Understand the molecule's properties Start->A1 A2 Analyze Structure Identify hydrophobic/ polar regions A1->A2 A3 Review Analogues Learn from related compounds (e.g., EPZ004777) A2->A3 B1 Strategy 1: Pro-drug Approach A3->B1 B2 Strategy 2: Formulation Optimization A3->B2 B3 Strategy 3: Structural Modification A3->B3 C1 Experimental Validation Cell-based assays, Permeability models B1->C1 B2->C1 B3->C1 C2 Iterate & Optimize Refine strategy based on data C1->C2  Analyze Results

Understanding the Problem and Its Causes
  • Inherent Molecular Properties: this compound is a nucleoside analog designed to mimic S-adenosyl-L-methionine (SAM) [1]. SAM and its mimics are highly polar, water-soluble molecules that often struggle to cross the hydrophobic lipid bilayer of the cell membrane via passive diffusion.
  • Evidence from Analogues: The first DOT1L inhibitor, EPZ004777, and the clinical candidate pinometostat (EPZ5676) are from the same chemical class. These compounds are noted for their low oral bioavailability and poor pharmacokinetic (PK) properties, which are directly related to permeability and absorption [1]. This suggests this compound likely faces similar challenges.
Investigation and Optimization Strategies
  • Pro-drug Approach

    • Rationale: Temporarily mask polar groups (e.g., hydroxyls, amines) with lipophilic, cleavable groups to enhance membrane diffusion. Inside the cell, endogenous enzymes cleave the groups to release the active drug.
    • Experimental Protocol:
      • Synthesis: Synthesize esters or other bioreversible derivatives of the ribose hydroxyl groups.
      • In Vitro Testing: Test pro-drug candidates in cellular assays (e.g., MV4-11 leukemia proliferation assay) [1] [2]. A successful pro-drug will show significantly higher potency than the parent this compound.
      • Stability Check: Use HPLC-MS to confirm the pro-drug is converted to this compound within the cell.
  • Formulation Optimization

    • Rationale: Advanced formulations can encapsulate the drug, shielding its polarity and facilitating cellular uptake.
    • Experimental Protocol:
      • Lipid Nanoparticles (LNPs): Encapsulate this compound into LNPs. Characterize the particles for size, charge (zeta potential), and encapsulation efficiency.
      • Cellular Uptake: Treat cells with LNP-formulated this compound and measure intracellular concentration via LC-MS/MS or efficacy via a downstream readout (e.g., reduction in H3K79me2/3 levels by Western blot) [3].
  • Structural Modification (Guided by SAR)

    • Rationale: The bromine atom on this compound was added to occupy a hydrophobic cleft in DOT1L, which increased its potency [2]. This principle can be extended to improve permeability.
    • Experimental Protocol:
      • SAR Analysis: Focus modifications on regions of the molecule not directly involved in key binding interactions with DOT1L's SAM pocket.
      • Design & Synthesis: Create analogues with subtle changes to reduce overall polarity (e.g., calculated LogP) while maintaining the critical adenosine and urea-linker pharmacophores.
      • Parallel Screening: Test new analogues in both a biochemical DOT1L inhibition assay and a cellular target engagement assay. The goal is to close the gap between biochemical and cellular potency, a key indicator of improved permeability.

Frequently Asked Questions

Q1: Is there direct evidence that this compound has poor cell permeability? No published study explicitly measures this compound's permeability coefficient (e.g., Papp in Caco-2 assays). The evidence is indirect: it belongs to a chemical class (nucleoside-based SAM mimics) where other members like EPZ004777 and pinometostat are documented to have poor pharmacokinetic properties, including low oral bioavailability, which is strongly linked to permeability [1].

Q2: The biochemical IC₅₀ is very low (sub-nanomolar), but my cellular IC₅₀ is much higher. Does this confirm a permeability issue? A significant drop in potency from a biochemical assay to a cell-based assay is a strong, though not definitive, indicator of poor cell entry. Other factors, such as efflux by transporters like P-glycoprotein or compound metabolism within the cell, could also contribute. A well-designed permeability assay is needed to confirm.

Q3: Are there any non-nucleoside DOT1L inhibitors that could serve as better starting points? Yes, research has identified non-nucleoside DOT1L inhibitors [1]. These compounds completely avoid the SAM-mimic structure and are typically more drug-like. However, they often start with lower potency. If permeability is the primary barrier with this compound, exploring these alternative chemotypes could be a valuable long-term strategy.

References

SGC0946: Key Properties & Validation Assays

Author: Smolecule Technical Support Team. Date: February 2026

Basic Compound Information

Property Detail
Target DOT1L (Disruptor Of Telomeric silencing 1-Like) [1] [2]
Role Histone Methyltransferase (HMT) inhibitor [2]
Mechanism Competes with cofactor S-adenosylmethionine (SAM) [3]
IC₅₀ (biochemical) 0.3 nM (cell-free assay) [2]
Selectivity Inactive against panel of 12 other protein methyltransferases (PMTs) and DNMT1 [2]

Summary of Quantitative Validation Data

The table below summarizes key performance data for SGC0946 from published studies.

Validation Method Cell Line / System Key Measured Outcome Result (IC₅₀ or Effective Concentration) PMID / Source
Biochemical Potency Cell-free assay Inhibition of DOT1L methyltransferase activity IC₅₀ = 0.3 nM [2] 23250418 [2]
Cellular Potency A431 (human epidermoid carcinoma) Reduction of H3K79 dimethylation (H3K79me2) IC₅₀ = 2.6 nM [2] 23250418 [2]
Cellular Potency MCF10A (human breast epithelial) Reduction of H3K79me2 levels IC₅₀ = 8.8 nM [2] 23250418 [2]
Functional Assay MLL-rearranged leukemia cells (e.g., Molm-13) Selective cell killing [2] Effective at 1 µM (4-day treatment) [2] 28114995 [2]
Functional Assay hESC-derived dopaminergic neurons Increased dopaminergic neuron reporter activity & survival [1] Effective at ~1 µM (48-hour treatment) [1] 1026468 [1]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the literature.

Validating Target Engagement: Western Blot for H3K79me2

This is the most common method to confirm that this compound effectively engages and inhibits DOT1L in cells.

  • Principle: this compound inhibits DOT1L, leading to a reduction in global H3K79 mono-, di-, and trimethylation levels, which can be detected by Western blot [2] [4].
  • Workflow:

G cluster_protocol Key Experimental Parameters Start Start: Plate Cells Treat Treat with this compound Start->Treat Harvest Harvest and Lyse Cells Treat->Harvest Param1 Cell Lines: MCF10A, A431, Molm-13, 786-O (renal cancer) Param2 Concentration: 0.001 - 10 µM Param3 Incubation Time: 24 - 96 hours Blot Perform Western Blot Harvest->Blot Analyze Analyze H3K79me2 Reduction Blot->Analyze Param4 Primary Antibodies: Anti-H3K79me2, Anti-H3K79me3, Anti-total H3 (loading control)

  • Key Reagents:
    • Primary Antibodies: Anti-H3K79me2 (e.g., Abcam #ab3594), Anti-H3K79me3 (e.g., Abcam #ab8898), Anti-total Histone H3 (loading control, e.g., Proteintech #17168-1-AP) [4].
    • Cell Lines: Commonly used lines include MCF10A, A431, and leukemia models like Molm-13 [2].
    • This compound Preparation: Typically dissolved in DMSO to make a 10-100 mM stock solution. A final concentration of 0.001 to 10 µM is used for treatment, with 1 µM being a standard concentration for initial validation [1] [2] [4].
Functional Validation in a Disease Model: Dopaminergic Neuron Survival

This protocol uses a stem cell-derived neuron model to assess this compound's functional impact in a Parkinson's disease context [1].

  • Principle: A luciferase reporter gene under the control of the tyrosine hydroxylase (TH) promoter allows non-invasive quantification of dopaminergic neuron differentiation and survival [1].
  • Workflow:

G cluster_params Protocol Details Diff Differentiate hPSCs to Dopaminergic Neurons (18 days) Plate Plate Day-18 Neurons Diff->Plate Treat Treat with this compound Plate->Treat Collect Collect Supernatant Treat->Collect p1 Treatment Regimen: Single (48 hrs) or Continuous p2 This compound Concentration: ~1 µM Measure Measure Luciferase Activity Collect->Measure p3 Luciferase Substrate: Coelenterazine Confirm Confirm with qPCR for TH mRNA Measure->Confirm

  • Key Reagents and Methods:
    • Cell Model: Human pluripotent stem cells (hPSCs) with a TH-luciferase reporter [1].
    • Differentiation: Directed differentiation toward dopaminergic neurons using a floor-plate induction method for 18 days [1].
    • Treatment: Neurons are treated with ~1 µM this compound for 48 hours (single treatment) or continuously. Increased luminescence indicates enhanced DA neuron differentiation or survival [1].
    • Luciferase Assay: Supernatant is mixed with reaction buffer containing 300 mM Tris-HCl (pH 8.0), 40 mM NaCl, 1% Triton X-100, and 200 µM Coelenterazine. Luminescence is measured with a plate reader [1].
    • Validation: Luciferase data is confirmed by quantifying TH and luciferase mRNA levels using RT-qPCR [1].

Frequently Asked Questions (FAQs)

Q1: What is the evidence for this compound's selectivity? this compound was designed to be highly selective for DOT1L. Profiling against a panel of 12 other histone methyltransferases and DNA methyltransferase 1 (DNMT1) showed no significant activity, confirming its selectivity [2]. However, one study noted it can also inhibit the bacterial methyltransferase CamA from C. difficile at low micromolar concentrations, which is an important consideration for specific research applications [5].

Q2: My Western blot shows no change in H3K79me2 levels after treatment. What should I check?

  • Compound activity: Verify the preparation and storage of your this compound stock solution. Ensure DMSO is fresh and anhydrous.
  • Treatment duration: H3K79me2 turnover can be slow. Extend treatment time to 72-96 hours.
  • Antibody specificity: Confirm your antibody is specific and working correctly. Include a positive control (e.g., a known DOT1L-inhibitor sensitive cell line like MCF10A) if possible.
  • Cell line: Ensure your cell model expresses and depends on DOT1L.

Q3: Are there any known off-target effects in cellular models? Beyond its intended target, this compound has been documented to induce cellular autophagy and promote mitochondrial fusion in renal cancer cell lines, as part of its downstream biological effects [4]. It is also important to note that this compound can inhibit the bacterial DNA adenine methyltransferase CamA, which may be a relevant off-target in studies involving microbiology or certain co-culture systems [5].

References

SGC0946 selectivity profile against other methyltransferases

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Profile and Experimental Data

The table below summarizes the core experimental data demonstrating SGC0946's potency and selectivity.

Assay Type Target IC50 / Ki / Kd Experimental Details
Biochemical Assay DOT1L [1] [2] [3] IC50 = 0.3 nM [1] [3] Radioactive enzyme assay [3].
DOT1L [1] IC50 = 2.65 nM In A431 cells (4-day treatment) [1].
Cellular Assay H3K79me2 reduction [1] [2] [3] IC50 = 2.6 nM [2] [3] In A431 cells (4-day treatment) [3].
H3K79me2 reduction [2] [3] IC50 = 8.8 nM In MCF10A cells [2] [3].
Selectivity Screening Other Histone Methyltransferases (HMTs) [3] >100-fold selectivity Reported to be over 100-fold selective for DOT1L over other HMTs [3].

Detailed Experimental Protocols

For researchers to replicate or evaluate the key assays, here are the methodologies cited in the literature:

  • Radioactive Enzyme Assay: This biochemical assay measures the direct inhibition of DOT1L's methyltransferase activity. The specific protocol involves a radioactive measurement of methyl transfer from the co-factor S-adenosyl methionine (SAM) to the histone substrate [3].
  • Cellular H3K79me2 Inhibition: This cell-based assay quantifies the reduction of the dimethylated H3K79 mark after compound treatment.
    • Cell Lines: A431 (human epidermal carcinoma) or MCF10A (human breast epithelial) cells.
    • Treatment Duration: 4 days [1] [3].
    • Readout: The levels of H3K79me2 are typically measured by Western Blot analysis [1].

Documented Off-Target Activities

While this compound is highly selective among human histone methyltransferases, it has been identified to inhibit other methyltransferases from pathogens, as shown in the table below. This cross-reactivity is due to structural similarities in the SAM-binding pockets.

Inhibited Target Organism Inhibition Context Potential Application
nsp14 N7-MTase [4] SARS-CoV-2 Binds to the viral methyltransferase core; shows significant antiviral activity [4]. Developing new antivirals for COVID-19 and its variants [4].
CamA [5] [6] Clostridioides difficile Inhibits enzymatic activity in vitro at low micromolar concentrations [6]. Potential therapeutic antivirulence agent for C. difficile infection [6].

DOT1L in MLL-Rearranged Leukemia Pathway

The following diagram illustrates the mechanism of DOT1L in MLL-rearranged leukemia and how this compound acts as an intervention, based on information from the search results [7].

architecture MLL_Fusion MLL Gene Rearrangement Oncogenic_Fusion Oncogenic MLL Fusion Protein MLL_Fusion->Oncogenic_Fusion DOT1L_Recruit Recruitment of DOT1L Oncogenic_Fusion->DOT1L_Recruit H3K79_Hypermethylation H3K79 Hypermethylation DOT1L_Recruit->H3K79_Hypermethylation Oncogene_Expression Dysregulated Gene Expression (e.g., HOXA9, MEIS1) H3K79_Hypermethylation->Oncogene_Expression Leukemogenesis Leukemogenesis Oncogene_Expression->Leukemogenesis This compound This compound Intervention This compound->DOT1L_Recruit Inhibits

Research Implications and Comparison Context

  • Utility of Off-Target Effects: The inhibition of viral and bacterial methyltransferases like nsp14 and CamA, while technically "off-target," reveals the potential for repurposing this compound or its analogs as novel antivirals and anti-virulence agents [4] [6].
  • Limited Direct Comparator Data: The search results confirm this compound as a potent and selective chemical probe for DOT1L [3]. However, they lack direct quantitative comparisons (e.g., side-by-side IC50 values, selectivity indices, or cellular potency) with other DOT1L inhibitors like EPZ004777 or Pinometostat (EPZ-5676). One source notes that these compounds, including this compound, are all SAM mimetics that occupy the SAM binding site of DOT1L [7].

References

SGC0946 Cellular Potency and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Cell Type / Model Cellular Potency (IC₅₀ or Effective Concentration) Key Experimental Readouts Supporting Citations

| Mixed Lineage Leukemia (MLL) | ~8.8 nM (MCF10a cells); ~2.6 nM (A431 cells) | Reduction of H3K79me2 levels; Antiproliferative effects in MLL-rearranged cells (e.g., MV4-11). | [1] [2] | | Renal Cell Carcinoma (RCC) | 1-10 µM | Attenuation of cell growth & invasion; S-phase cell cycle arrest; reduction of H3K79me2 and downstream targets (STAT5B, CDK6). | [3] | | TET2-deficient Hematopoietic Cells | Not specified (screen hit) | Selective reduction of competitive fitness and proliferation of Tet2KO hematopoietic stem and progenitor cells (HSPCs). | [4] | | Dopaminergic Neuron Differentiation | Not specified (screen hit) | Increased reporter (luciferase under TH promoter) activity; suggested enhancement of dopaminergic neuron survival/differentiation. | [5] |

Experimental Protocols for Cellular Validation

For researchers aiming to validate DOT1L inhibition in cells, here are the core methodologies derived from the cited studies.

  • Cell Culture and Treatment

    • Cell Lines: Common models include MLL-rearranged leukemic cells (e.g., MV4-11), renal cancer cells (e.g., 786-O, A498), or specialized models like hematopoietic progenitor cells ( [4] [3]) and hESC-derived dopaminergic neurons ( [5]).
    • Treatment with SGC0946: The compound is typically dissolved in DMSO and used at a range of concentrations. Treatment duration is critical, as reduction of the H3K79me2 biomarker can require 4 to 7 days of continuous exposure due to the slow turnover of this histone mark ( [1] [6]).
  • Key Assays and Readouts

    • Biomarker Inhibition: Immunoblotting or Immunofluorescence for H3K79me2 is the standard method to confirm target engagement in cells. A typical protocol involves:
      • Cell Lysis: Lyse treated cells using RIPA buffer supplemented with protease inhibitors.
      • Gel Electrophoresis and Transfer: Separate proteins via SDS-PAGE and transfer to a PVDF membrane.
      • Antibody Probing: Probe the membrane with a primary antibody against H3K79me2 (e.g., Abcam #ab3594), followed by an HRP-conjugated secondary antibody.
      • Detection: Visualize using enhanced chemiluminescence (ECL) reagents. Normalization is done using a total histone H3 or housekeeping protein antibody (e.g., GAPDH) ( [3]).
    • Phenotypic Assays:
      • Proliferation: Assessed via Cell Counting Kit-8 (CCK-8) assays. Cells are seeded in 96-well plates, treated with this compound, and OD450 is measured after CCK-8 reagent addition ( [3]).
      • Clonogenic Potential: Measuring the colony-forming ability of cells in semi-solid media or low density after inhibitor treatment ( [4]).

Mechanism of Action and Pathway

This compound is a S-adenosyl-L-methionine (SAM) competitive inhibitor. It binds to the SAM-binding pocket of DOT1L, inducing a conformational change that remodels the catalytic site and inhibits the transfer of a methyl group to H3K79 [2]. The following diagram illustrates the pathway and experimental rationale for using this compound.

G This compound This compound DOT1L DOT1L Enzyme This compound->DOT1L Binds & Inhibits H3K79me H3K79 Methylation DOT1L->H3K79me Catalyzes SAM SAM Cofactor SAM->DOT1L Normal Substrate GeneExp Altered Gene Expression H3K79me->GeneExp Phenotype Cellular Phenotype GeneExp->Phenotype

Important Considerations for Experimental Design

  • Use Appropriate Controls: Always include an inactive control compound in your experiments. SGC0649 was developed as a structurally similar but inactive control for this compound. Note that SGC0649 should be used at relatively low concentrations as it may still retain weak DOT1L inhibitory activity at higher doses (IC₅₀ = 390 nM) [6].
  • Time-Dependent Effects: The cellular effects of this compound on proliferation and differentiation are often more pronounced than the direct biochemical inhibition of the H3K79me mark and may require longer treatment times to manifest [5] [6].
  • Potency Variation: The effective concentration can vary significantly depending on the cellular context and the assay readout. Nanomolar-range concentrations are often sufficient to reduce H3K79me2, while micromolar-range concentrations may be needed to observe strong phenotypic effects like impaired proliferation [6] [3].

References

Quantitative Data Comparison of DOT1L Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Name SPR KD (nM) Biochemical IC₅₀ (nM) Cellular IC₅₀ (H3K79me2) Key Features
SGC0946 0.06 [1] [2] [3] 0.3 [4] [1] 2.6 nM (A431 cells) [5] 7-bromo-deazaadenosine core; high potency [1]
EPZ004777 0.25 [1] [3] 0.4 [1] [5] Information Missing Parent compound of this compound [1]
Pinometostat (EPZ-5676) Information Missing ≤ 0.08 [5] 3.5 nM (MV4-11 proliferation) [5] Clinical candidate; benzimidazole core [5]
SGC0947 3.35 [3] Information Missing Information Missing Close analogue of this compound [3]
SAH 71 [3] Information Missing Information Missing Endogenous metabolite; non-selective [3]

Experimental Protocols for Key Data

The quantitative data for this compound was generated using the following established experimental methodologies:

  • SPR Binding Assay: The binding affinity (KD = 0.06 nM) was determined using Surface Plasmon Resonance technology [1] [2] [3]. This technique measures the real-time interaction between the immobilized DOT1L protein and the inhibitor in solution, providing direct data on binding strength and kinetics.
  • Biochemical Inhibition Assay: The enzymatic inhibition potency (IC₅₀ = 0.3 nM) was measured in a cell-free system using recombinant, purified DOT1L and a nucleosomal substrate [4] [1]. This assay quantifies the compound's ability to directly block the methyltransferase activity of DOT1L.
  • Cellular Target Engagement: The reduction of histone H3 lysine 79 dimethylation (H3K79me2) in cells (e.g., IC₅₀ = 2.6 nM in A431 cells [5]) is a key cellular biomarker. This is typically assessed via Western blot analysis or similar immunodetection methods after treating cells with the inhibitor for several days [4] [2].

The following diagram illustrates the logical workflow for characterizing a compound like this compound, from biochemical binding to functional cellular outcomes:

G Start Start Characterization SPR SPR Binding Assay Start->SPR  Measures Binding Affinity (KD) Enzyme Biochemical Enzyme Assay SPR->Enzyme  Confirms Functional Inhibition (IC50) Cellular Cellular Phenotype Assay Enzyme->Cellular  Validates On-Target Effect Data Integrated Data Analysis Cellular->Data  Correlates Parameters

Biological Context and Applications

This compound is not just a potent inhibitor in biochemical assays; it also demonstrates selective and effective on-target activity in biological models.

  • Mechanism of Action: this compound is a SAM-competitive inhibitor, meaning it binds to the S-adenosylmethionine cofactor pocket of the DOT1L enzyme, preventing the methylation of histone H3 on lysine 79 (H3K79) [4] [1]. This activity has been shown to induce G1 cell cycle arrest and suppress cancer cell self-renewal [4].
  • Primary Therapeutic Research: The primary application of this compound in research is in MLL-rearranged leukemias [4] [1]. In these cancers, DOT1L is aberrantly recruited by oncogenic MLL fusion proteins, leading to misplaced H3K79 methylation that drives the expression of leukemogenic genes. This compound selectively kills MLL-rearranged cells by reversing this aberrant gene expression program [1].
  • Other Research Applications: Beyond leukemia, this compound has been used as a chemical probe to study DOT1L's role in other areas, including breast cancer [4] and the modulation of T-cell responses for potential application in graft-versus-host disease [6].

Key Differentiating Factors

When comparing this compound to other DOT1L inhibitors like EPZ004777 and Pinometostat, several factors stand out:

  • Superior Potency: this compound was developed through structure-guided optimization. The addition of a bromine atom at the 7-position of the deazaadenosine ring allows it to occupy a hydrophobic cleft in the DOT1L binding site (PDB: 4ER6), resulting in higher affinity and potency compared to its predecessor, EPZ004777 [1].
  • Role as a Chemical Probe: this compound is widely recognized as a high-quality chemical probe for DOT1L [2]. It has a clean selectivity profile, showing no notable activity against a panel of other protein methyltransferases and receptors, making it an excellent tool for basic research to decipher DOT1L's biological functions [4] [2].
  • Clinical Status: Unlike Pinometostat (EPZ-5676), which has advanced to clinical trials for MLL-rearranged leukemia [5], this compound remains primarily a research tool. Its superior cellular potency makes it highly valuable for mechanistic studies in a laboratory setting.

References

SGC0946 histone methyltransferase panel selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Profile of SGC0946

The table below summarizes the key selectivity data for this compound against a panel of epigenetic targets:

Selectivity Assay Target Panel Result Data Source
Radioactive enzyme assay [1] Panel of 12 other Protein Methyltransferases (PMTs) and DNMT1 [1] Inactive against all 12 PMTs and DNMT1 [1] [1]
Radioactive enzyme assay [2] Various other Histone Methyltransferases (HMTs) Over 100-fold selective for DOT1L over other HMTs [2] [2]
Binding assay [3] 29 receptors from the Ricerca selectivity panel No notable activity against any of the 29 receptors [3] [3]

This data consistently demonstrates that this compound is a highly specific inhibitor for DOT1L with a clean off-target profile, making it an excellent tool for epigenetic research.

Cellular Potency and Mechanism of Action

This compound achieves its effects by potently inhibiting DOT1L enzymatic activity, which directly reduces the levels of histone H3 lysine 79 methylation (H3K79me2) in cells.

Cell Line Assay Readout Cellular IC₅₀ PMID / Source
A431 cells Reduction of H3K79 dimethylation 2.6 nM [1] [1]
MCF10A cells Reduction of H3K79 dimethylation 8.8 nM [1] [1]
Molm13 MLL cells Reduction of H3K79me2 (Western Blot) Complete inhibition at 1 μM over 7 days [1] 28114995 [1]

The following diagram illustrates the mechanism of DOT1L and how this compound exerts its inhibitory effect, leading to anti-cancer activity in specific contexts like MLL-rearranged leukemia.

architecture MLL_Translocation MLL Translocation DOT1L_Recruitment Aberrant DOT1L Recruitment MLL_Translocation->DOT1L_Recruitment H3K79_Hypermethylation H3K79 Hypermethylation DOT1L_Recruitment->H3K79_Hypermethylation Oncogene_Activation Oncogene Expression (e.g., HOXA9, MEIS1) H3K79_Hypermethylation->Oncogene_Activation Cell_Transformation Leukemia Cell Maintenance Oncogene_Activation->Cell_Transformation SAM SAM Cofactor Reaction H3K79 Methylation Reaction SAM->Reaction H3K79me2 H3K79me2 Mark Reaction->H3K79me2 This compound This compound Inhibitor This compound->Reaction  Blocks

Key Experimental Protocols

The primary data on this compound's potency and selectivity were generated using established biochemical and cellular assays.

  • Biochemical IC₅₀ Determination (Radioactive Filter Binding Assay) [4]:

    • Enzyme: 0.25 nM DOT1L (residues 1-416).
    • Substrates: The reaction uses nucleosomes and a mixture of ³H-labeled and unlabeled S-adenosylmethionine (SAM), with both substrates present at their experimentally determined Km concentrations to ensure assay balance.
    • Procedure: The inhibitor is serially diluted and pre-incubated with the enzyme for 30 minutes. The reaction is initiated by adding the substrate mix and allowed to proceed for 120 minutes before being quenched. The incorporation of tritiated methyl groups into the nucleosome substrate is measured using a solid scintillation coating (flashplate) to quantify enzyme activity.
  • Cellular Target Engagement (Western Blot) [1]:

    • Cell Lines: Often used in MLL-rearranged leukemia cell lines (e.g., Molm13) or other lines like A431.
    • Procedure: Cells are treated with this compound for several days (up to 7 days for full effect in some lines). Cells are then lysed, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with an antibody specific for the dimethylated form of H3K79 (H3K79me2). A decrease in the H3K79me2 signal demonstrates successful on-target inhibition of DOT1L within the cell.

Comparison and Research Context

  • Comparison with Analog EPZ004777: this compound is a direct, more potent analog of the earlier DOT1L inhibitor EPZ004777 [1]. It was developed to serve as a superior chemical probe for basic research, offering higher potency to more clearly delineate the biological functions of DOT1L [1] [2].
  • Available Inactive Control: For controlled experiments, an inactive analog called SGC0649 is available. This compound has significantly reduced potency against DOT1L (IC₅₀ = 390 nM) and should be used as a negative control to help confirm that observed phenotypic effects are due to specific DOT1L inhibition [3].
  • Therapeutic Potential: The most prominent application of this compound is in research of MLL-rearranged leukemia, where it potently and selectively kills cells harboring the MLL translocation [1] [2]. Recent combination studies also show that this compound synergizes with the EZH2 inhibitor GSK343 in neuroblastoma models, indicating expanding research applications [5].

References

SGC0946 antiviral activity vs cancer activity

Author: Smolecule Technical Support Team. Date: February 2026

Dual Activities of SGC0946 at a Glance

Feature Anticancer Activity Antiviral Activity
Primary Target DOT1L (Histone H3K79 methyltransferase) [1] [2] SARS-CoV-2 nsp14 N7-methyltransferase (N7-MTase) [3]
Primary Mechanism Inhibition of histone methylation (H3K79me2), leading to altered gene expression and cell cycle arrest [4] [2] Bi-substrate inhibition, occupying both SAM and RNA binding sites of the viral MTase [3]
Key Experimental Outcomes Reduction of cancer cell proliferation, induction of apoptosis, inhibition of tumor growth in xenograft models [2] [5] Significant antiviral activity in viral replication assays [3]
Therapeutic Context Targeted therapy for DOT1L-dependent cancers (e.g., MLL-rearranged leukemia, ovarian cancer) [6] [4] [5] Potential broad-spectrum antiviral candidate for SARS-CoV-2 and its variants [3]

Quantitative Data and Experimental Evidence

The potency and effects of this compound have been quantified across various experimental settings.

Anticancer Profiling

The table below summarizes key efficacy data for this compound's anticancer activity from cell-based and animal studies.

Cancer Type / Model Assay / Measurement Result / Outcome
MLL-Rearranged Leukemia (MV4;11 cells) Cell Viability (IC₅₀) ~0.3 μM [2]
Ovarian Cancer (SKOV3 cells) Cell Viability (IC₅₀) ~0.5 μM [2]
Breast Cancer (MDA-MB-231 cells) Cell Viability (IC₅₀) ~0.4 μM [2]
Enzymatic Inhibition (Cell-free assay) DOT1L Inhibition (IC₅₀) 0.3 nM [1] [2]
MV4;11 Mouse Xenograft Tumor Growth Inhibition (TGI) ~72% [2]
SKOV3 Mouse Xenograft Tumor Volume Reduction ~65% [2]
Antiviral Profiling

In contrast to the detailed anticancer data, the search results confirm this compound's antiviral activity but provide less specific quantitative data. The primary evidence includes:

  • Binding and Inhibition: this compound binds to the SARS-CoV-2 nsp14 N7-MTase core and displays significant antiviral activity in viral replication assays [3].
  • Structural Mechanism: Co-crystal structures show that this compound acts as a bi-substrate inhibitor, co-occupying the S-adenosyl methionine (SAM) and RNA binding sites of the viral methyltransferase, which is essential for viral mRNA capping and replication [3].

Detailed Experimental Protocols

For researchers looking to replicate or understand the basis of these findings, here are the methodologies for key experiments.

Protocol 1: Measuring DOT1L Inhibition in Cells (Western Blot)

This is a standard method to confirm this compound's on-target activity in cancer research [2].

  • Cell Treatment: Treat cells (e.g., MV4;11, SKOV3) with this compound (e.g., 0.3-1 μM) for 48-72 hours.
  • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Gel Electrophoresis & Transfer: Separate proteins via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
  • Antibody Incubation: Block the membrane, then incubate with primary antibodies against:
    • H3K79me2 (to measure target engagement).
    • Total Histone H3 (as a loading control).
  • Detection: Incubate with HRP-conjugated secondary antibodies and use chemiluminescent substrate to visualize bands. A dose-dependent reduction in H3K79me2 signal indicates successful DOT1L inhibition.
Protocol 2: Cell Viability Assay (MTT)

This protocol is used to determine the antiproliferative effects of this compound in various cancer cell lines [2] [5].

  • Cell Plating: Seed cancer cells (e.g., MV4;11 for leukemia, SKOV3 for ovarian cancer) in 96-well plates.
  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 μM to 10 μM) for 72-96 hours. Include DMSO as a vehicle control.
  • MTT Incubation: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow formazan crystal formation.
  • Solubilization & Measurement: Dissolve crystals with a solvent (e.g., DMSO) and measure the absorbance at 570 nm. The IC₅₀ value is calculated from the dose-response curve.
Protocol 3: Enzymatic Activity Assay (Radioactive or Fluorescence-Based)

This biochemical assay measures the direct inhibition of DOT1L or viral MTase enzymatic activity [2].

  • Reaction Setup: Incubate recombinant DOT1L or nsp14 protein with:
    • Substrate (nucleosomes for DOT1L; RNA for nsp14).
    • Methyl-donor cofactor (S-adenosyl methionine, SAM).
    • Serial concentrations of this compound.
  • Reaction and Detection:
    • For DOT1L, H3K79 methylation is detected using anti-H3K79me2/me3 antibodies in an ELISA-style format [2].
    • For nsp14, inhibition is determined by measuring the remaining MTase activity [3].
  • Data Analysis: The IC₅₀ is determined from the curve of inhibitor concentration versus percentage of enzymatic activity remaining.

Mechanisms of Action and Signaling Pathways

The following diagrams illustrate the distinct mechanisms by which this compound exerts its anticancer and antiviral effects.

architecture cluster_cancer Anticancer Mechanism: DOT1L Inhibition cluster_genes Key Regulated Genes This compound This compound DOT1L DOT1L Inhibition This compound->DOT1L H3K79me ↓ H3K79 Methylation (H3K79me2) DOT1L->H3K79me GeneExp Altered Gene Expression H3K79me->GeneExp BioEffects Anticancer Effects GeneExp->BioEffects Downstream1 ↓ HOXA9, MEIS1 (Leukemia) Downstream2 ↓ CDK6, CCND3 (Cell Cycle) Downstream3 Altered Metabolic Pathways

architecture cluster_viral Antiviral Mechanism: SARS-CoV-2 nsp14 Inhibition This compound This compound nsp14 nsp14 N7-MTase Inhibition This compound->nsp14 Occupancy Occupies SAM & RNA sites nsp14->Occupancy Cap Impaired mRNA Capping Occupancy->Cap Outcome Inhibited Viral Replication Cap->Outcome

Key Conclusions for Researchers

  • This compound is a versatile chemical probe with well-established, potent activity against DOT1L in oncology and a distinct, promising mechanism against SARS-CoV-2.
  • The anticancer application is more extensively validated, with robust data across enzymatic, cellular, and in vivo models, particularly for DOT1L-dependent cancers like MLL-rearranged leukemia and ovarian cancer [4] [2] [5].
  • The antiviral activity presents a novel opportunity. The unique bi-substrate inhibition mechanism of the viral nsp14 protein [3] makes this compound a valuable starting point for developing broad-spectrum antivirals, though this pathway may require further validation.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

617.23252 g/mol

Monoisotopic Mass

617.23252 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

SGC0946

Dates

Last modified: 08-15-2023
Wenyu Yu, Emma J. Chory, Amy K. Wernimont, Wolfram Tempel, Alex Scopton, Alexander Federation, Jason J. Marineau, Jun Qi, Dalia Barsyte-Lovejoy, Joanna Yi, Richard Marcellus, Roxana E. Iacob, John R. Engen, Erno Wienholds, Fengling Li, Javier Pineda, Guillermina Estiu, Tatiana Shatseva, Taraneh Hajian, Rima Al-awar, John E. Dick, Masoud Vedadi, Peter J. Brown, Cheryl H. Arrowsmith*, James E. Bradner*, Matthieu Schapira*. Nature Communications 3 : 1288doi:10.1038/ncomms2304 (2012)

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